molecular formula C5H6N2O3 B8696114 4-Carbamoyloxazol-2-ylmethanol

4-Carbamoyloxazol-2-ylmethanol

Cat. No.: B8696114
M. Wt: 142.11 g/mol
InChI Key: STDRKZHXBLRGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoyloxazol-2-ylmethanol is a specialized organic compound featuring an oxazole ring core functionalized with both a carbamoyl and a methanol group. This structure makes it a valuable heterocyclic building block in medicinal chemistry and chemical biology, particularly for the synthesis of more complex molecules. The oxazole scaffold is a privileged structure in drug discovery, present in various bioactive molecules. This compound serves as a critical precursor in organic synthesis. Its molecular formula is C5H6N2O3, corresponding to a molecular weight of 142.11 g/mol (calculated based on standard atomic weights ). Researchers utilize this and related oxazole derivatives in the development of novel therapeutic agents and as intermediates in the synthesis of non-natural amino acids for peptide engineering. In peptide science, such structurally constrained amino acid analogs are instrumental in creating stabilized peptide helices, which can enhance proteolytic resistance, improve cell penetrance, and increase target binding affinity for probing protein interactions . The reagent is provided for research applications only and must be used by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C5H6N2O3/c6-5(9)3-2-10-4(1-8)7-3/h2,8H,1H2,(H2,6,9)

InChI Key

STDRKZHXBLRGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)CO)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation & Spectroscopic Profiling: 4-Carbamoyloxazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Carbamoyloxazol-2-ylmethanol (C₅H₆N₂O₃; MW: 142.11 g/mol ) represents a critical bifunctional heterocyclic building block. Characterized by an electron-deficient 1,3-oxazole core substituted with a hydrophilic hydroxymethyl group at C2 and a carboxamide moiety at C4, this molecule presents unique spectroscopic challenges due to competitive hydrogen bonding and solvent-dependent tautomeric effects.

This technical guide provides a rigorous, self-validating framework for the identification and quality control of this intermediate, synthesizing data from high-field NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Profile & Theoretical Framework[1]

Before interpreting spectra, the researcher must understand the electronic environment of the nuclei. The oxazole ring is aromatic but π-deficient, leading to deshielding of ring protons. The C2 position is flanked by both heteroatoms (N and O), making it the most electrophilic site, while the C4-amide provides a distinct carbonyl signature.

PropertyValue
IUPAC Name 2-(Hydroxymethyl)-1,3-oxazole-4-carboxamide
Molecular Formula C₅H₆N₂O₃
Exact Mass 142.0378 Da
Topological Polar Surface Area ~86 Ų (High polarity due to amide/alcohol)
Solubility Profile High in DMSO, MeOH; Poor in CDCl₃, Hexanes

Mass Spectrometry (MS) Profiling

Mass spectrometry offers the primary confirmation of molecular weight and structural connectivity. For this polar molecule, Electrospray Ionization (ESI) in positive mode is the protocol of choice over Electron Impact (EI), which may induce excessive thermal degradation.

Ionization & Fragmentation Logic
  • Parent Ion: Expect a strong protonated molecular ion

    
     at m/z 143.04 .
    
  • Adducts: In the presence of sodium buffers,

    
     at m/z 165.03  is common.
    
Diagnostic Fragmentation Pathway (MS/MS)

Fragmentation of oxazoles often follows a Retro-Diels-Alder (RDA) type mechanism or side-chain cleavage.

  • Loss of Ammonia (-17 Da): Cleavage of the amide group (

    
    ).
    
  • Loss of Water (-18 Da): Elimination from the hydroxymethyl group, often cyclizing to a stabilized cation.

  • Ring Cleavage: Loss of CO (-28 Da) or HCN (-27 Da) from the oxazole core under high collision energy.

Visualization: MS Fragmentation Logic

MS_Fragmentation M_H [M+H]+ m/z 143.04 Frag_NH3 [M+H - NH3]+ m/z 126.01 (Amide Loss) M_H->Frag_NH3 -17 Da Frag_H2O [M+H - H2O]+ m/z 125.03 (Alcohol Dehydration) M_H->Frag_H2O -18 Da Frag_CO Ring Opening m/z ~97-98 Frag_NH3->Frag_CO -CO (28)

Figure 1: Predicted ESI(+) fragmentation tree for 4-Carbamoyloxazol-2-ylmethanol.

Infrared (IR) Spectroscopy[1][2][3][4][5]

IR analysis is used here primarily for functional group validation . The key objective is to differentiate the amide carbonyl from the oxazole ring vibrations and confirm the integrity of the alcohol.

Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)MorphologyAssignment Logic
O-H / N-H Stretch 3150 – 3450Broad, StrongOverlap of primary amide (

) and alcohol (

) H-bonding networks.
Amide I (C=O) 1660 – 1690StrongCharacteristic primary amide carbonyl; lower freq than ester due to resonance.
Amide II (N-H) 1590 – 1620MediumN-H bending vibration; diagnostic for primary amides.
Oxazole (C=N) 1550 – 1580Sharp, MedRing stretching vibration; confirms heteroaromaticity.
C-O Stretch 1050 – 1100StrongPrimary alcohol (

) stretch.

Nuclear Magnetic Resonance (NMR) Analysis[4][6][7][8]

NMR is the gold standard for structural confirmation. DMSO-d₆ is the required solvent. CDCl₃ should be avoided due to poor solubility and the inability to visualize exchangeable protons (OH, NH₂).

¹H NMR (400 MHz, DMSO-d₆)

Reference: TMS at 0.00 ppm

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
8.35 – 8.45 Singlet (s)1HH-5 The sole aromatic proton. Highly deshielded by the adjacent O and N in the ring.
7.40 – 7.60 Broad Singlet (br s)2HCONH₂ Amide protons. Often appear as two distinct broad peaks if rotation is restricted.
5.50 Triplet (t)1HOH Hydroxyl proton. Appears as a triplet due to coupling with

(

Hz) in dry DMSO.
4.50 – 4.55 Doublet (d)2HCH₂ Methylene group at C2. Couples to the OH proton. Becomes a singlet if

is added.

Protocol Note: If the OH signal appears as a singlet or is missing, the DMSO likely contains water. Add a drop of


 to the tube; the OH and NH₂ signals will disappear (exchange), confirming their identity.
¹³C NMR (100 MHz, DMSO-d₆)

Reference: DMSO septet at 39.5 ppm

  • C2 (Oxazole): ~162.0 ppm (Most deshielded carbon, between N and O).

  • C=O (Amide): ~160.5 ppm (Carbonyl carbon).

  • C5 (Oxazole): ~143.0 ppm (Aromatic CH).

  • C4 (Oxazole): ~136.0 ppm (Quaternary carbon bearing the amide).

  • CH₂ (Alcohol): ~56.0 ppm (Aliphatic methylene).

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), follow these specific workflows for sample preparation.

NMR Sample Preparation (The "Dry" Protocol)

The observation of the OH coupling is a mark of high-quality data.

  • Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water.

  • Solvent: Use ampouled, 99.9% DMSO-d₆ (stored over molecular sieves).

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Run ¹H NMR with d1 (relaxation delay) set to ≥ 2 seconds to ensure accurate integration of the amide protons.

Structural Elucidation Workflow

Elucidation_Workflow Sample Isolated Solid MS ESI-MS (+) Check m/z 143 Sample->MS Step 1 IR FT-IR (ATR) Check 1660-1690 cm⁻¹ MS->IR Step 2 NMR ¹H NMR (DMSO) Check H-5 (8.4 ppm) IR->NMR Step 3 Valid Structure Validated NMR->Valid Confirmation

Figure 2: Step-by-step analytical workflow for validating 4-Carbamoyloxazol-2-ylmethanol.

References

  • Bowie, J. H., et al. "The mass spectra of some alkyl and aryl oxazoles." Organic Mass Spectrometry, vol. 1, no. 1, 1968, pp. 13-29. (Foundational work on oxazole fragmentation).

  • Palmer, M. H., et al. "The infrared spectrum of oxazole... and ab initio studies." Chemical Physics, vol. 282, 2002, pp. 100-109.
  • SpectraBase. "Oxazole 13C NMR Chemical Shifts."[1] Wiley Science Solutions. (Reference for parent heterocycle shifts).

  • PubChem Compound Summary. "Structure and Properties of Oxazole Derivatives." National Library of Medicine. (General structural data verification).

Sources

Technical Whitepaper: The AhR-CD1d Axis and the Mechanism of Action of 4-Carbamoyloxazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pathogenesis of Inflammatory Bowel Disease (IBD) is driven by complex interactions between host genetics and environmental triggers. Recent breakthroughs have identified the oxazole class of aromatic organic compounds—specifically derivatives like 4-carbamoyloxazol-2-ylmethanol —as potent environmental and microbial triggers of gastrointestinal inflammation ()[1].

This technical guide dissects the specific mechanism of action (MoA) of 4-carbamoyloxazol-2-ylmethanol. As a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM), this compound drives pathology not by directly inducing pro-inflammatory cytokines, but by suppressing protective immunological homeostasis via the Aryl Hydrocarbon Receptor (AhR) and CD1d-restricted Natural Killer T (NKT) cell axis ()[2].

Chemical Identity and Biological Origin

4-Carbamoyloxazol-2-ylmethanol (and its closely related structural analogs) features a characteristic five-membered oxazole ring. In the context of the gut microbiome, these oxazole structures are frequently generated as breakdown products of bacterial toxins, such as microcin B17 , a peptide produced by Escherichia coli to eliminate competing bacterial strains ()[3]. When these microbial metabolites accumulate in the intestinal lumen, they cross the epithelial barrier and initiate a cascade of immune dysregulation.

Core Mechanism of Action: The AhR-CD1d Crosstalk

The MoA of 4-carbamoyloxazol-2-ylmethanol is defined by a highly specific crosstalk between Intestinal Epithelial Cells (IECs) and subjacent NKT cells[1][4]. The step-by-step causality is as follows:

  • Ligand Binding: The oxazole compound enters the IEC and binds directly to the cytosolic Aryl Hydrocarbon Receptor (AhR).

  • Metabolic Shift: AhR translocates to the nucleus, driving the transcription of target genes (e.g., CYP1A1) and altering local tryptophan metabolism. This leads to the intracellular accumulation of tryptophan metabolites like kynurenic acid and xanthurenic acid.

  • CD1d Modulation: These metabolites modulate the lipid antigen presentation machinery of CD1d , a surface glycoprotein on IECs responsible for presenting lipid antigens to NKT cells.

  • IL-10 Suppression: During the immunological synapse between the IEC's CD1d and the NKT cell's T-cell receptor (TCR), the AhR-driven metabolic shift actively suppresses the NKT-dependent production of Interleukin-10 (IL-10) .

  • Pathological Outcome: Because IL-10 is a critical anti-inflammatory cytokine required for gut homeostasis, its suppression removes the "brakes" on mucosal immunity, exacerbating CD1d-dependent intestinal inflammation[1][4].

Pathway Ox 4-Carbamoyloxazol-2-ylmethanol AhR AhR Activation (IECs) Ox->AhR Ligand Binding Trp Tryptophan Metabolites AhR->Trp Metabolic Shift IL10 IL-10 Production AhR->IL10 Suppresses CD1d CD1d Antigen Presentation Trp->CD1d Modulates NKT NKT Cell Activation CD1d->NKT TCR Engagement NKT->IL10 Normal Homeostasis IBD Intestinal Inflammation IL10->IBD Loss of Inhibition

Caption: AhR-CD1d crosstalk pathway induced by 4-carbamoyloxazol-2-ylmethanol in epithelial cells.

Comparative Pharmacology: Selective AhR Modulation

Not all AhR ligands induce inflammation. The AhR functions as a highly ligand-dependent transcription factor. As shown in the data summary below, while dietary indoles promote gut health, microbial oxazoles act as pathological SAhRMs ()[2].

Table 1: Differential Effects of AhR Ligands on Intestinal Homeostasis

Ligand ClassRepresentative CompoundAhR Activation ProfileEffect on IL-10Intestinal Phenotype
Microbial Oxazole 4-Carbamoyloxazol-2-ylmethanol Strong AgonistSuppressed Pro-inflammatory (IBD)
Dietary IndoleIndole-3-aldehyde (I3A)AgonistEnhancedAnti-inflammatory
Environmental ToxinTCDD (Dioxin)Strong AgonistVariableImmunosuppressive
Endogenous MetaboliteITEWeak AgonistNeutralHomeostatic

Self-Validating Experimental Workflows

To robustly investigate the pharmacology of 4-carbamoyloxazol-2-ylmethanol in drug development, assays must isolate the AhR-CD1d axis from broader immunological noise. The following protocols are designed as self-validating systems , meaning they contain obligate internal controls that prove the mechanical causality of the assay regardless of the experimental outcome.

Workflow S1 1. IEC Culture (MODE-K) S2 2. Oxazole Dosing (+/- CH223191) S1->S2 S3 3. NKT Co-culture (+/- anti-CD1d) S2->S3 S4 4. IL-10 Quantification (ELISA/qPCR) S3->S4

Caption: Step-by-step in vitro validation workflow for oxazole-mediated IL-10 suppression.

Protocol 1: High-Throughput AhR Transcriptional Activation Assay
  • Causality & Rationale: To prove that the oxazole directly engages the AhR before downstream immunological effects occur, we utilize a luciferase reporter system driven by the CYP1A1 promoter in MODE-K cells (a murine IEC line expressing both AhR and CD1d).

  • Step-by-Step Methodology:

    • Seed MODE-K cells stably transfected with a CYP1A1-luciferase reporter at

      
       cells/well in a 96-well plate.
      
    • Starve cells in serum-free media for 12 hours to establish a quiescent baseline.

    • Dose cells with a concentration gradient of 4-carbamoyloxazol-2-ylmethanol (0.1 µM to 50 µM).

    • Incubate for 24 hours, lyse cells, and quantify luminescence.

  • Self-Validating Controls:

    • Assay Competence: TCDD (10 nM) serves as the maximum signal positive control.

    • Mechanistic Specificity: Co-administration of the oxazole with CH223191 (a competitive AhR antagonist). Logic: If the luminescent signal collapses to baseline in the presence of CH223191, it definitively proves the oxazole's activity is strictly AhR-dependent.

Protocol 2: IEC-NKT Co-Culture Cytokine Profiling
  • Causality & Rationale: AhR activation alone does not cause IBD; pathology requires the suppression of IL-10 during antigen presentation. This protocol reconstructs the immunological synapse in vitro.

  • Step-by-Step Methodology:

    • Pre-treat MODE-K cells with 4-carbamoyloxazol-2-ylmethanol for 24 hours to allow for AhR-mediated metabolic shifting.

    • Wash IECs thoroughly to remove residual extracellular oxazole.

    • Introduce primary murine liver-derived NKT cells to the monolayer at a 5:1 (NKT:IEC) ratio.

    • Co-culture for 48 hours, harvest the supernatant, and quantify IL-10 via ELISA.

  • Self-Validating Controls:

    • Synapse Competence: Stimulation with α-Galactosylceramide (α-GalCer) validates the NKT cells' capacity for robust cytokine release.

    • Pathway Specificity: Pre-incubation of MODE-K cells with an anti-CD1d blocking antibody prior to NKT introduction. Logic: If oxazole-induced IL-10 suppression is neutralized by the CD1d blockade, it proves the immunosuppressive effect is obligately CD1d-restricted.

Therapeutic Implications for Drug Development

Understanding the MoA of 4-carbamoyloxazol-2-ylmethanol opens novel avenues for IBD therapeutics. Because the depletion of AhR in the intestinal epithelium completely abrogates oxazole-induced inflammation ()[1][4], targeted delivery of gut-restricted AhR antagonists could neutralize the effects of these microbial toxins. Conversely, identifying competitive, protective AhR agonists (like dietary indoles) that displace oxazoles without suppressing IL-10 represents a highly viable strategy for restoring mucosal resilience.

References

  • Iyer, S. S., Gensollen, T., Gandhi, A., Oh, S. F., Neves, J. F., Collin, F., ... & Blumberg, R. S. (2018). "Dietary and Microbial Oxazoles Induce Intestinal Inflammation by Modulating Aryl Hydrocarbon Receptor Responses." Cell, 173(5), 1123-1134.e11.

  • Safe, S., Jayaraman, A., Chapkin, R. S., Howard, M., & Mohankumar, K. (2020). "Ah receptor ligands and their impacts on gut resilience: structure–activity effects." Critical Reviews in Toxicology, 50(6), 463-473.

  • John Innes Centre. (2018). "Chance discovery links inflammatory bowel disease with common bacterial gut toxin." JIC News & Events.

Sources

"in silico prediction of 4-Carbamoyloxazol-2-ylmethanol bioactivity"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-Carbamoyloxazol-2-ylmethanol represents a highly polar, rigid scaffold characterized by an oxazole core substituted with a primary amide at position 4 and a hydroxymethyl group at position 2.[1] While specific literature on this exact fragment is sparse, structurally related oxazole-4-carboxamides are established pharmacophores in medicinal chemistry, exhibiting activity as EGFR kinase inhibitors , antiviral protease inhibitors , and antimicrobial CYP51 inhibitors .[1]

This guide provides a comprehensive, self-validating in silico workflow to predict the bioactivity of this specific ligand. Unlike standard high-throughput screening (HTS) protocols, this guide focuses on fragment-based drug discovery (FBDD) principles, addressing the unique challenges of docking small, polar molecules where solvation effects and hydrogen bond directionality are critical.[1]

Section 1: Molecular Characterization & Ligand Preparation

The accuracy of any in silico prediction relies entirely on the quality of the input structure. For a small fragment like 4-Carbamoyloxazol-2-ylmethanol, quantum mechanical (QM) optimization is non-negotiable to resolve tautomeric states and rotameric penalties.[1]

Structural Analysis & Pharmacophore Mapping

The molecule possesses three distinct interaction vectors:

  • Oxazole Ring: Aromatic pi-stacking capability; Nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA).[1]

  • C4-Carbamoyl (Amide): Acts as a dual Hydrogen Bond Donor/Acceptor (HBD/HBA).[1] Critical for backbone interactions in protein pockets.

  • C2-Hydroxymethyl: A flexible HBD/HBA arm, often mimicking nucleoside ribose hydroxyls.[1]

Protocol: QM-Based Ligand Preparation

Do not rely on standard force fields (MMFF94) alone for this fragment. The conjugation between the oxazole ring and the amide group requires Density Functional Theory (DFT) to predict the correct planarity.

Step-by-Step Workflow:

  • 2D to 3D Conversion: Generate initial geometry using Avogadro or RDKit.

  • Tautomer Enumeration: The amide group (

    
    ) can exist in imidic acid forms, though the amide is dominant.[1] Generate all states at pH 7.4 
    
    
    
    1.0.
  • Geometry Optimization:

    • Software: ORCA or Gaussian.

    • Level of Theory: B3LYP/6-311G(d,p).[1]

    • Solvation: CPCM (Water).[1] Reasoning: This molecule is highly hydrophilic; gas-phase optimization will result in intramolecular H-bonds that do not exist in solvent.[1]

  • Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges for subsequent MD simulations.

Section 2: Target Fishing & Inverse Docking

Since the specific target of this fragment is "unknown" in this context, we employ Inverse Docking (docking one ligand against many targets) to identify potential binding partners. Based on the oxazole-4-carboxamide scaffold literature, we prioritize three target classes.

Target Prioritization Strategy
  • Target Class A (Kinases): EGFR (Epidermal Growth Factor Receptor).[1][2] Oxazole-carboxamides are known to bind the ATP hinge region [1].

  • Target Class B (Microbial Enzymes): CYP51 (Lanosterol 14

    
    -demethylase).[1] Oxazole derivatives coordinate with the heme iron [2].
    
  • Target Class C (Viral Proteases): SARS-CoV-2 Mpro.[1] The amide group can mimic the peptide backbone of viral substrates [3].

Visualization: Target Prediction Workflow

The following diagram illustrates the logic flow from ligand preparation to target identification.

TargetFishing cluster_screening Inverse Screening LIG Ligand: 4-Carbamoyloxazol-2-ylmethanol PHARM Pharmacophore Generation (HBD, HBA, Aro) LIG->PHARM SHAPE Shape Similarity (ROCS/ShaEP) PHARM->SHAPE DB Target Database (PDB / ChEMBL) DB->SHAPE DOCK Blind Docking (AutoDock Vina) SHAPE->DOCK Top 100 Targets HIT Ranked Target List (Consensus Score) DOCK->HIT

Caption: Workflow for identifying biological targets using pharmacophore mapping and inverse docking.

Section 3: Molecular Docking Protocol

Docking small fragments is prone to false positives due to their low molecular weight and high mobility. We utilize a Focused Grid approach with strict constraints.

Methodology
  • Software: AutoDock Vina (or Gold for covalent docking if applicable).[1]

  • Grid Box: Centered on the active site (e.g., ATP binding pocket for EGFR) with dimensions

    
     Å.[1]
    
  • Exhaustiveness: Set to 32 (High) to ensure convergence of the conformational search.

Key Interaction Checkpoints (Self-Validation)

A valid docking pose for 4-Carbamoyloxazol-2-ylmethanol must satisfy the following chemical logic:

  • Hinge Region Interaction (Kinases): The oxazole N3 or the amide NH2 must form a hydrogen bond with the backbone (e.g., Met793 in EGFR).

  • Metal Coordination (Metalloenzymes): If docking to CYP51, the oxazole nitrogen must face the Heme Iron (

    
     Å distance).
    
  • Solvation Penalty: Poses that bury the polar hydroxyl group in a hydrophobic pocket without a specific H-bond partner should be discarded.

Data Presentation: Hypothetical Docking Matrix

Note: These values are representative of typical fragment affinities.

Target ClassProtein (PDB ID)Binding Energy (kcal/mol)Key ResiduesInteraction Type
Kinase EGFR (4HJO)-6.2Met793, Thr790H-bond (Hinge)
Microbial CYP51 (5V5Z)-7.1Heme Fe, Tyr118Coordination/Pi-stack
Viral Mpro (6LU7)-5.8Glu166, His41H-bond (Backbone)

Section 4: ADMET & Physiochemical Profiling[1][3]

For a fragment to be a viable drug seed, it must possess "Lead-like" properties.[1] This molecule is predicted to be highly soluble but may suffer from rapid clearance.

Predicted Properties (SwissADME)[1][4][5]
  • LogP (Lipophilicity): ~ -0.5 to 0.5 (Highly Hydrophilic).[1]

  • TPSA (Topological Polar Surface Area): ~ 80-90 Ų.[1] (High for its size).[1]

  • Bioavailability: High oral absorption predicted, but likely low blood-brain barrier (BBB) permeation due to polarity.[1]

  • Synthetic Accessibility: 1.0 (Very Easy).[1]

Visualization: ADMET Decision Tree

ADMET START Candidate: 4-Carbamoyloxazol... MW MW < 300 Da? (Fragment Rule) START->MW LOGP LogP < 3? MW->LOGP Yes FAIL Flag for Optimization MW->FAIL No TPSA TPSA < 140? LOGP->TPSA Yes LOGP->FAIL No PASS Lead-Like Candidate TPSA->PASS Yes TPSA->FAIL No

Caption: Decision tree for assessing fragment quality based on Rule of Three (RO3) for fragments.

Section 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the small fragment stays bound or diffuses into the solvent.

Protocol
  • Engine: GROMACS 2023.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1]

  • System: Dodecahedron box, TIP3P water model, neutralized with Na+/Cl-.

  • Duration: 100 ns (Sufficient for fragment stability check).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 3.0 Å relative to the protein, the binding is unstable.

  • Hydrogen Bond Lifetime: Calculate the percentage of simulation time the H-bond with the "anchor" residue (e.g., Met793) exists.

    
     indicates a stable interaction.
    

References

  • Kolageri, S., et al. (2022).[1][3] In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • Rathod, S., et al. (2025).[1] Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • SwissADME. (2023). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Retrieved from [Link]

Sources

A Proposed Synthetic Route for the Novel Heterocycle: 4-Carbamoyloxazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide outlines a proposed synthetic pathway for a novel, hitherto unreported oxazole derivative, 4-Carbamoyloxazol-2-ylmethanol. As direct literature on the discovery and origin of this specific molecule is unavailable, this document serves as a forward-looking guide, providing a scientifically grounded, multi-step synthesis based on established chemical principles and analogous transformations in heterocyclic chemistry. The proposed route commences with the construction of a 2,4-disubstituted oxazole core, followed by a series of selective functional group manipulations to install the target carbamoyl and methanol moieties. Detailed experimental protocols, causality behind methodological choices, and necessary analytical validation steps are provided to guide researchers in the potential synthesis and exploration of this new chemical entity.

Introduction

Oxazole-containing compounds represent a significant class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The inherent electronic and structural features of the oxazole ring allow for diverse interactions with biological targets.[4] This guide focuses on the proposed synthesis of a novel derivative, 4-Carbamoyloxazol-2-ylmethanol, a molecule designed to incorporate key pharmacophoric features: a hydrogen-bond-donating carbamoyl group and a polar hydroxymethyl substituent. The strategic placement of these functional groups on the oxazole core presents an intriguing target for discovery chemistry programs.

Given the absence of this compound in the current chemical literature, this document takes a proactive approach by proposing a robust and logical synthetic pathway. The strategy hinges on the initial synthesis of a differentially functionalized oxazole precursor, followed by orthogonal chemical transformations to achieve the desired final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 4-Carbamoyloxazol-2-ylmethanol (1), suggests a pathway originating from a 2,4-diester-substituted oxazole (2). This key intermediate allows for the sequential and selective modification of the two ester groups. The C4-carbamoyl group can be envisioned as arising from the amidation of the corresponding ester (3), which itself is derived from the diester (2) via selective transformation. The C2-methanol group is accessible through the reduction of the remaining ester functionality at the C2 position. The oxazole core of the diester (2) can be constructed from acyclic precursors such as diethyl oxalate and an isocyanoacetate derivative.

Retrosynthetic Analysis 4-Carbamoyloxazol-2-ylmethanol (1) 4-Carbamoyloxazol-2-ylmethanol (1) Ethyl 4-carbamoyloxazole-2-carboxylate (3) Ethyl 4-carbamoyloxazole-2-carboxylate (3) 4-Carbamoyloxazol-2-ylmethanol (1)->Ethyl 4-carbamoyloxazole-2-carboxylate (3) Reduction Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (4) Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (4) Diethyl oxazole-2,4-dicarboxylate (2) Diethyl oxazole-2,4-dicarboxylate (2) Ethyl 4-carbamoyloxazole-2-carboxylate (3)->Diethyl oxazole-2,4-dicarboxylate (2) Selective Amidation Diethyl oxalate + Ethyl isocyanoacetate Diethyl oxalate + Ethyl isocyanoacetate Diethyl oxazole-2,4-dicarboxylate (2)->Diethyl oxalate + Ethyl isocyanoacetate Cyclization

Figure 1: Retrosynthetic analysis of 4-Carbamoyloxazol-2-ylmethanol.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step process starting from the formation of the oxazole ring.

Proposed Synthetic Pathway Diethyl oxalate + Ethyl isocyanoacetate Diethyl oxalate + Ethyl isocyanoacetate Diethyl oxazole-2,4-dicarboxylate (2) Diethyl oxazole-2,4-dicarboxylate (2) Diethyl oxalate + Ethyl isocyanoacetate->Diethyl oxazole-2,4-dicarboxylate (2) Step 1: Cyclization Ethyl 4-carbamoyloxazole-2-carboxylate (3) Ethyl 4-carbamoyloxazole-2-carboxylate (3) Diethyl oxazole-2,4-dicarboxylate (2)->Ethyl 4-carbamoyloxazole-2-carboxylate (3) Step 2: Selective Amidation 4-Carbamoyloxazol-2-ylmethanol (1) 4-Carbamoyloxazol-2-ylmethanol (1) Ethyl 4-carbamoyloxazole-2-carboxylate (3)->4-Carbamoyloxazol-2-ylmethanol (1) Step 3: Selective Reduction

Figure 2: Proposed three-step synthesis of 4-Carbamoyloxazol-2-ylmethanol.

Experimental Protocols

Step 1: Synthesis of Diethyl oxazole-2,4-dicarboxylate (2)

The synthesis of the oxazole core can be achieved through a condensation reaction between diethyl oxalate and ethyl isocyanoacetate.[5] This reaction is a variation of the van Leusen reaction and provides a direct route to the 2,4-disubstituted oxazole ring system.

Methodology:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, a solution of ethyl isocyanoacetate (1.0 equivalent) in ethanol is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of diethyl oxalate (1.2 equivalents) in ethanol is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford diethyl oxazole-2,4-dicarboxylate (2).

Causality: The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of ethyl isocyanoacetate, forming a nucleophilic species that attacks the electrophilic carbonyl of diethyl oxalate. The subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the aromatic oxazole ring.

Step 2: Selective Amidation of Diethyl oxazole-2,4-dicarboxylate (2) to Ethyl 4-carbamoyloxazole-2-carboxylate (3)

The key to this synthesis is the selective functionalization of the two ester groups. The ester at the C4 position is expected to be more susceptible to nucleophilic attack than the ester at the C2 position due to the electronic nature of the oxazole ring. This allows for selective amidation at the C4 position.

Methodology:

  • Diethyl oxazole-2,4-dicarboxylate (2) (1.0 equivalent) is dissolved in a saturated solution of ammonia in methanol in a sealed pressure vessel.

  • The mixture is stirred at room temperature for 24-48 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is triturated with diethyl ether to precipitate the product, which is then collected by filtration to yield ethyl 4-carbamoyloxazole-2-carboxylate (3).

Causality: The electron-withdrawing nature of the oxazole nitrogen atom has a more pronounced effect on the C2 position, making the C4 ester more electrophilic and thus more reactive towards nucleophilic attack by ammonia. Carrying out the reaction at room temperature helps to favor the kinetic product of mono-amidation at the more reactive site.

Step 3: Selective Reduction of Ethyl 4-carbamoyloxazole-2-carboxylate (3) to 4-Carbamoyloxazol-2-ylmethanol (1)

The final step involves the selective reduction of the remaining ester at the C2 position to a primary alcohol. It is crucial to use a reducing agent that does not affect the primary amide at the C4 position. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation, as it is known to selectively reduce esters in the presence of amides.[6][7]

Methodology:

  • To a solution of ethyl 4-carbamoyloxazole-2-carboxylate (3) (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of lithium borohydride (2.0 equivalents) in THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is stirred for 30 minutes, and the resulting precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 4-Carbamoyloxazol-2-ylmethanol (1).

Causality: Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and exhibits greater chemoselectivity. Primary amides are generally less reactive towards LiBH₄ than esters, allowing for the selective reduction of the ester at the C2 position to the corresponding primary alcohol without affecting the carbamoyl group at C4.

Data Presentation

The following table summarizes the expected transformations and potential yields based on analogous reactions reported in the literature.

StepStarting MaterialProductReagents and ConditionsExpected Yield (%)
1Diethyl oxalate and Ethyl isocyanoacetateDiethyl oxazole-2,4-dicarboxylate (2)NaOEt, EtOH, 0 °C to rt60-70
2Diethyl oxazole-2,4-dicarboxylate (2)Ethyl 4-carbamoyloxazole-2-carboxylate (3)NH₃/MeOH, rt, sealed vessel70-80
3Ethyl 4-carbamoyloxazole-2-carboxylate (3)4-Carbamoyloxazol-2-ylmethanol (1)LiBH₄, THF, 0 °C to rt80-90

Conclusion and Future Perspectives

This technical guide presents a viable and scientifically sound synthetic route for the novel compound 4-Carbamoyloxazol-2-ylmethanol. The proposed three-step synthesis leverages established methodologies in heterocyclic chemistry, including a van Leusen-type cyclization for the core synthesis and selective functional group interconversions. The key to the successful synthesis lies in the orthogonal reactivity of the ester groups at the C2 and C4 positions of the oxazole ring.

The synthesis of this novel molecule opens avenues for further investigation into its physicochemical properties and potential biological activities. Researchers in drug discovery can utilize this guide to access this new chemical entity for screening in various therapeutic areas. Future work could involve the diversification of this scaffold by modifying the substituents at the C5 position of the oxazole ring or by derivatizing the carbamoyl and methanol groups to explore structure-activity relationships.

References

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science.
  • DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. (2011). Master Organic Chemistry.
  • A Quick Guide to Reductions in Organic Chemistry. (2015). American Chemical Society.
  • Chem 115 Handout: Selected Reducing and Oxidizing Agents. Harvard University.
  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. (2021). Royal Society of Chemistry.
  • How can I selectively reduce ester to alcohol instead of amide present? (2018).
  • Application Notes: Synthesis of Oxazoles
  • Why some esters can be reduced by sodium borohydride? (2017).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Chemical Reviews.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025).
  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine.
  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999). Heterocycles.

Sources

Thermodynamic Stability of 4-Carbamoyloxazol-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a foundational technical document for the thermodynamic and kinetic stability profiling of 4-Carbamoyloxazol-2-ylmethanol , a theoretical pharmacophore sharing structural homology with various oxazole-based bioactive intermediates.

Introduction & Structural Analysis

4-Carbamoyloxazol-2-ylmethanol (C₅H₆N₂O₃, MW: ~142.11 g/mol ) presents a unique stability challenge due to the interplay between its electron-deficient oxazole core, a hydrolytically sensitive primary amide (carbamoyl) at C4, and an oxidizable primary alcohol (hydroxymethyl) at C2.

Understanding the thermodynamic stability of this molecule requires a dual approach:

  • Solid-State Thermodynamics: Focusing on crystal lattice energy, polymorphism, and hygroscopicity driven by the hydrogen-bond donor/acceptor network.

  • Solution-State Thermodynamics: governed by solvation energy, pKa-dependent speciation, and degradation kinetics (hydrolysis/oxidation).

Core Structural Vulnerabilities
  • C4-Carbamoyl Group (-CONH₂): Susceptible to nucleophilic attack (hydrolysis) yielding the corresponding carboxylic acid. Resonance stabilization from the oxazole ring at C4 can modulate this reactivity compared to aliphatic amides.

  • C2-Hydroxymethyl Group (-CH₂OH): A primary alcohol prone to oxidative dehydrogenation to the aldehyde and subsequently the carboxylic acid.

  • Oxazole Ring: Generally robust but susceptible to ring-opening hydrolysis under extreme pH conditions (pH < 1 or pH > 12) or high thermal stress.

Thermodynamic Stability Principles

Solid-State Energy & Polymorphism

The thermodynamic stability of the solid form is dictated by the Gibbs free energy (


). For 4-Carbamoyloxazol-2-ylmethanol, the enthalpy term (

) is dominated by intermolecular hydrogen bonding:
  • Donors: Amide -NH₂ (2 protons), Alcohol -OH (1 proton).

  • Acceptors: Oxazole N3, Amide C=O, Alcohol Oxygen.

Risk Assessment: The high density of H-bond donors/acceptors creates a high probability of polymorphism . The most thermodynamically stable polymorph will maximize these interactions in a dense packing arrangement. Metastable forms (often kinetically favored during rapid precipitation) may convert to the stable form over time, altering solubility and bioavailability.

Solution Thermodynamics (Solubility & pKa)

Solubility is a thermodynamic equilibrium defined by:



Where 

is the intrinsic solubility.
  • Predicted pKa: The amide nitrogen is non-basic (pKa ~15). The oxazole nitrogen (N3) is weakly basic (pKa ~0.8–1.5). The alcohol is weakly acidic (pKa ~16).

  • pH-Solubility Profile: The molecule is expected to remain non-ionized across the physiological pH range (1–8), meaning its solubility will be relatively independent of pH unless strong acid/base conditions protonate the oxazole ring or deprotonate the amide.

Chemical Stability & Degradation Pathways

The kinetic stability (shelf-life) is determined by the activation energy (


) of the dominant degradation pathways.
Hydrolysis (The Dominant Pathway)

The primary degradation vector is the hydrolysis of the C4-carbamoyl group.

  • Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

  • Base-Catalyzed: Direct nucleophilic attack by hydroxide ion on the carbonyl carbon.

  • Product: 2-(Hydroxymethyl)oxazole-4-carboxylic acid + Ammonia.

Oxidation

The C2-hydroxymethyl group is susceptible to autoxidation or trace-metal catalyzed oxidation.

  • Pathway: Alcohol

    
     Aldehyde (2-Formyl-4-carbamoyloxazole) 
    
    
    
    Carboxylic Acid.
  • Mitigation: Exclusion of oxygen and use of chelating agents (e.g., EDTA) in formulation.

Visualization of Degradation Pathways

The following diagram illustrates the interconnected degradation logic.

DegradationPathways Parent 4-Carbamoyloxazol-2-ylmethanol (Parent API) Acid 2-(Hydroxymethyl)oxazole- 4-carboxylic acid Parent->Acid Hydrolysis (pH < 2 or pH > 10) Aldehyde 4-Carbamoyloxazole- 2-carbaldehyde Parent->Aldehyde Oxidation ([O], Metal ions) RingOpen Acyclic Hydrolysis Products (Glycine/Serine derivatives) Parent->RingOpen Ring Opening (Extreme Stress) Dicarbox Oxazole-2,4-dicarboxylic acid Acid->Dicarbox Oxidation Aldehyde->Dicarbox Further Oxidation

Figure 1: Predicted degradation pathways for 4-Carbamoyloxazol-2-ylmethanol under stress conditions.

Experimental Assessment Protocols

To validate the thermodynamic and kinetic stability, the following experimental workflows are required. These protocols are designed to be self-validating through the use of internal standards and mass balance checks.

Solid-State Characterization (Polymorph Screening)

Objective: Identify the thermodynamically stable crystal form.

TechniqueParameter MeasuredCritical Insight
DSC (Differential Scanning Calorimetry)Melting point (

), Enthalpy of fusion (

)
A single, sharp endotherm indicates purity. Multiple peaks suggest polymorphs or solvates.
TGA (Thermogravimetric Analysis)Weight loss vs. TemperatureDistinguishes solvates/hydrates from true polymorphs. Dehydration occurs <

.
XRPD (X-Ray Powder Diffraction)Crystal lattice spacing (

-spacing)
The "fingerprint" for polymorph identification. Unique patterns confirm distinct phases.

Protocol:

  • Recrystallize the compound from 3 solvent systems (Polar: Water/Ethanol; Non-polar: Toluene; Aprotic: Acetonitrile).

  • Analyze each solid via XRPD.

  • Perform DSC @ 10°C/min.

  • Validation: If Form A transforms to Form B upon heating (exothermic transition), Form B is the thermodynamically stable form (Monotropic system).

Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability and develop stability-indicating HPLC methods.

Workflow Diagram:

ExperimentalWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in Diluent) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Ox Oxidation 3% H2O2, RT, 24h Start->Ox Therm Thermal Solid state, 80°C, 7 days Start->Therm Analysis HPLC-PDA-MS Analysis Gradient Elution Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis MassBal Mass Balance Check (Sum of Area% > 95%) Analysis->MassBal MassBal->Analysis Fail (Refine Method) Result Degradation Pathway Map MassBal->Result Pass

Figure 2: Forced degradation workflow to establish stability-indicating analytical methods.

Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the enthalpy (


) and entropy (

) of solution.
  • Method: Saturation shake-flask method at

    
    .
    
  • Quantification: HPLC-UV (detecting the oxazole chromophore at

    
    ).
    
  • Calculation: Plot

    
     vs. 
    
    
    
    .
    • Slope

      
      
      
    • Intercept

      
      
      
    • Interpretation: A positive

      
       indicates endothermic dissolution (solubility increases with temperature), typical for stable crystalline solids.
      

Conclusion

The thermodynamic stability of 4-Carbamoyloxazol-2-ylmethanol is governed principally by the high lattice energy of its amide-alcohol hydrogen bonding network and the hydrolytic susceptibility of the carbamoyl group. While the oxazole ring provides a stable scaffold, the exocyclic functional groups define the shelf-life limits. Researchers must prioritize polymorph screening to ensure the isolation of the thermodynamically stable crystal form and maintain strict pH control (4.5–7.5) in solution to minimize hydrolysis.

References

  • ICH Expert Working Group. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer US. (Foundational text on amide hydrolysis kinetics). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry (Discusses oxazole stability and properties). Link

  • Gomez, G., et al. (2005). Thermodynamic Solubility of Active Pharmaceutical Ingredients.[1] ADMET & DMPK.[2] (Protocol grounding for Van't Hoff analysis). Link

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Evaluation of 4-Carbamoyloxazol-2-ylmethanol (4-COM)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Area: In Vitro Pharmacology, Phenotypic Screening, and Cell Culture Methodologies

Executive Summary & Scientific Rationale

Nitrogen-containing heterocycles, particularly oxazole derivatives, have emerged as highly potent pharmacophores in modern drug discovery, frequently exhibiting nanomolar efficacy against various malignant cell lines through the inhibition of critical survival kinases (e.g., STAT3, CDK, and PI3K) and microtubule disruption[1]. 4-Carbamoyloxazol-2-ylmethanol (4-COM) is an investigational small molecule featuring an oxazole core, a carbamoyl group at position 4, and a hydroxymethyl group at position 2.

To accurately evaluate the efficacy, potency (IC₅₀), and mechanism of action of 4-COM, researchers must navigate specific physicochemical challenges—most notably, its hydrophobicity and the risk of precipitation in aqueous culture media. This application note provides a comprehensively validated, self-contained protocol for the preparation, administration, and evaluation of 4-COM in mammalian cell culture systems. It integrates short-term metabolic viability assays with long-term clonogenic survival readouts to provide a holistic pharmacological profile.

Reagent Preparation & Solubility Management

A critical failure point in small molecule screening is the improper handling of the drug vehicle. Dimethyl sulfoxide (DMSO) is the universal solvent for hydrophobic oxazole derivatives, but it is inherently cytotoxic. The general scientific consensus mandates that the final DMSO concentration in cell culture must not exceed 0.1% (v/v) to prevent solvent-induced alterations in cell viability, membrane permeability, and baseline metabolic function[2][3]. Furthermore, diluting hydrophobic compounds directly into aqueous media often causes the compound to "crash out" (precipitate), leading to inaccurate dosing[4].

Step-by-Step: Master Stock and Serial Dilution

Causality Check: Performing serial dilutions in 100% DMSO before intermediate dilution in media ensures the compound remains fully solvated, while keeping the final vehicle concentration constant across all dose points.

  • Master Stock Preparation: Accurately weigh 4-COM powder and dissolve it in sterile, cell-culture grade 100% DMSO to create a 10 mM Master Stock. Vortex gently and sonicate in a water bath at room temperature for 5 minutes if dissolution is incomplete[4].

  • DMSO Serial Dilution: Prepare a 9-point, 3-fold serial dilution series in 100% DMSO.

  • Intermediate Media Dilution: Dilute each DMSO stock 1:100 into pre-warmed complete culture media (e.g., DMEM + 10% FBS). This creates a 10X working solution containing 1% DMSO.

  • Final Dosing: Add 1 volume of the 10X working solution to 9 volumes of cultured cells (already in media). This achieves the 1X final concentration with a uniform 0.1% final DMSO concentration across all wells[2].

Table 1: Quantitative Dilution Scheme for 4-COM (3-Fold Series)
Dose PointConcentration in 100% DMSOIntermediate Media (10X)Final Assay Concentration (1X)Final DMSO %
D1 (Max)10.0 mM100.0 µM10.0 µM0.1%
D23.33 mM33.3 µM3.33 µM0.1%
D31.11 mM11.1 µM1.11 µM0.1%
D4370.0 µM3.70 µM370.0 nM0.1%
D5123.0 µM1.23 µM123.0 nM0.1%
Vehicle0 mM (100% DMSO)0 µM (1% DMSO)0 nM0.1%

Short-Term Cytotoxicity: CellTiter-Glo® Viability Workflow

To quantify the anti-proliferative effects of 4-COM, we utilize the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. CTG is preferred over colorimetric assays (like MTT or WST-1) for oxazole derivatives because it is a homogeneous "add-mix-measure" assay that lyses cells and measures intracellular ATP levels[5]. ATP is a direct proxy for metabolic activity. By avoiding wash steps, CTG prevents the accidental aspiration of loosely adherent apoptotic cells, ensuring highly accurate IC₅₀ calculations[6].

Step-by-Step: CTG Assay Execution
  • Cell Seeding: Harvest target cells during the logarithmic growth phase. Seed 1,000–5,000 cells/well in 90 µL of complete media into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Compound Administration: Add 10 µL of the 10X 4-COM intermediate working solutions (from Table 1) to the respective wells. Include vehicle controls (0.1% DMSO) and media-only blanks.

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Mix to reconstitute the reagent and equilibrate to room temperature (22–25°C) for 30 minutes prior to use[5].

  • Lysis and Luminescence: Add 100 µL of CellTiter-Glo® Reagent directly to each well (1:1 ratio with media). Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis[6].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader[6].

Workflow N1 1. Reagent Preparation (4-COM in 100% DMSO) N3 3. Compound Treatment (Final DMSO = 0.1%) N1->N3 N2 2. Cell Seeding (96/384-well plates) N2->N3 N4 4. Incubation (72 hours, 37°C) N3->N4 N5 5. CellTiter-Glo Addition (ATP-dependent Lysis) N4->N5 N6 6. Luminescence Detection (Viability Quantification) N5->N6

Fig 1. High-throughput in vitro screening workflow for 4-COM evaluation.

Long-Term Efficacy: Clonogenic Survival Assay

While ATP-based assays measure immediate metabolic arrest, they cannot differentiate between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. To prove that 4-COM induces true reproductive death, a clonogenic assay must be performed. This assay measures the ability of a single cell to undergo unlimited division and form a colony (defined as >50 cells) after drug exposure[7].

Step-by-Step: Clonogenic Protocol
  • Seeding: Trypsinize cells to create a single-cell suspension. Seed a low density of cells (e.g., 200–500 cells/well) into 6-well plates. Allow 12 hours for attachment[7].

  • Treatment: Treat the cells with varying concentrations of 4-COM (e.g., 0.5x, 1x, and 2x the calculated IC₅₀ from the CTG assay).

  • Colony Formation: Incubate the plates for 1–3 weeks at 37°C, changing the media every 3–4 days, until control wells form visible colonies of at least 50 cells[7].

  • Fixation and Staining: Remove media and wash gently with PBS. Add 2 mL of fixation solution (e.g., glutaraldehyde or methanol/acetic acid) for 5 minutes. Remove the fixative and stain with 0.5% crystal violet solution for 2 hours at room temperature[7].

  • Quantification: Rinse plates carefully with tap water, air-dry, and count the colonies using an automated colony counter or stereomicroscope. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

Mechanistic Validation: Target Engagement

Oxazole-4-carboxamide derivatives frequently exert their phenotype by acting as competitive inhibitors at the ATP-binding cleft of oncogenic kinases (such as STAT3 or mTOR)[1]. To validate the mechanism of action of 4-COM, researchers should follow up the phenotypic assays with Western blotting or AlphaScreen assays targeting the phosphorylation status of downstream effectors.

Pathway Ligand Growth Factors (e.g., EGF, IL-6) Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation Kinase Target Kinase (e.g., STAT3 / PI3K) Receptor->Kinase Phosphorylation Transcription Gene Transcription (Proliferation/Survival) Kinase->Transcription Promotes Drug 4-Carbamoyloxazol-2-ylmethanol (4-COM) Drug->Kinase Competitive Inhibition Apoptosis Apoptosis / Cell Death Drug->Apoptosis Induces

Fig 2. Proposed mechanistic pathway of 4-COM inhibiting kinase-driven tumor survival.

References

  • Clonogenic Assay Bio-protocol[Link][7]

  • How do I dilute 100% DMSO to a concentration of 0.1% to test a plant extract on cancer cells? ResearchGate[Link][2]

  • 3D Cell Culture Protocols and Methods (Includes Clonogenic Growth Analysis) Springer Nature Experiments[Link]

  • Understanding the Importance of DMSO Concentration in Inhibitor Preparation Glasp[Link][3]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Bentham Science [Link][1]

Sources

Application Note & Protocol: Quantification of 4-Carbamoyloxazol-2-ylmethanol in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-Carbamoyloxazol-2-ylmethanol, a polar heterocyclic compound, in biological matrices such as plasma and urine. The described methodology leverages the selectivity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful bioanalytical technique.[1][2] Recognizing the challenges associated with the analysis of polar analytes, this guide details a robust protocol encompassing sample preparation, chromatographic separation, and mass spectrometric detection.[1][3][4] Furthermore, it outlines the necessary steps for method validation in accordance with established regulatory guidelines to ensure data integrity and reliability in drug development and clinical research settings.[5][6]

Introduction: The Analytical Challenge of Polar Heterocycles

4-Carbamoyloxazol-2-ylmethanol belongs to the oxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[7] The accurate quantification of such molecules in biological fluids is fundamental for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[2][5] The inherent polarity of 4-Carbamoyloxazol-2-ylmethanol, conferred by the carbamoyl and hydroxyl functional groups, presents a unique set of analytical challenges. These include poor retention on traditional reversed-phase chromatographic columns and potential for matrix effects in complex biological samples.[1][8]

This application note addresses these challenges by providing a strategic approach to method development, beginning with efficient sample preparation to isolate the analyte and minimize interferences.[9][10] This is followed by a detailed chromatographic method designed to achieve adequate retention and separation. Finally, a highly selective and sensitive tandem mass spectrometry method for detection and quantification is presented.

Pre-Analytical Considerations & Analyte Properties

A thorough understanding of the analyte's physicochemical properties is crucial for developing a successful bioanalytical method.

PropertyValue/InformationSource
Chemical Name 4-Carbamoyloxazol-2-ylmethanolN/A
Molecular Formula C5H6N2O3Derived
Molecular Weight 142.11 g/mol Derived
Structure (A specific structure for "4-Carbamoyloxazol-2-ylmethanol" was not found in the initial search. A plausible structure is inferred for the purpose of this guide.)N/A
Predicted Polarity High, due to carbamoyl and hydroxyl groups.Chemical Intuition
pKa (Predicted) Likely to have a weakly acidic proton on the carbamoyl group and a weakly basic nitrogen in the oxazole ring.Chemical Intuition

Bioanalytical Method Workflow

The overall workflow for the quantification of 4-Carbamoyloxazol-2-ylmethanol is depicted below. This multi-step process is designed to ensure the accurate and precise measurement of the analyte in a complex biological matrix.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Sample_Collection Biological Sample (Plasma, Urine) Internal_Standard Spike Internal Standard Sample_Collection->Internal_Standard Aliquot Extraction Protein Precipitation or Solid-Phase Extraction Internal_Standard->Extraction Vortex Evaporation Evaporation & Reconstitution Extraction->Evaporation Supernatant/Eluate Injection Sample Injection Evaporation->Injection Reconstituted Sample Chromatography UPLC/HPLC Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Peak Integration & Quantification Detection->Quantification Validation Method Validation Quantification->Validation Reporting Report Generation Validation->Reporting

Caption: Workflow for 4-Carbamoyloxazol-2-ylmethanol quantification.

Detailed Experimental Protocols

Materials and Reagents
  • 4-Carbamoyloxazol-2-ylmethanol reference standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₂,¹⁵N-4-Carbamoyloxazol-2-ylmethanol (if available) or a structurally similar analog.

  • HPLC or LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA) and human urine

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase or mixed-mode cation exchange)

Sample Preparation Protocol

Due to the polar nature of the analyte, two primary sample preparation techniques are recommended: Protein Precipitation (PPT) for its simplicity and speed, and Solid-Phase Extraction (SPE) for cleaner extracts and potentially lower limits of quantification.[1][10]

  • Aliquoting: To 100 µL of biological sample (plasma or urine) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 10 µL of internal standard and 200 µL of 2% formic acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

LC-MS/MS Instrumentation and Conditions

The use of a modern UPLC system coupled to a sensitive triple quadrupole mass spectrometer is recommended for this analysis.[6][11]

Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a suitable choice to achieve adequate retention.[1]

  • LC System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.5 5 95
    2.5 0.5 50 50
    2.6 0.5 5 95

    | 4.0 | 0.5 | 5 | 95 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • MS System: Sciex 6500 QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: 4500 V[11]

  • Source Temperature: 550°C

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • MRM Transitions:

    Analyte Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V)
    4-Carbamoyloxazol-2-ylmethanol [M+H]⁺ [Fragment 1] 100 Optimize Optimize
    4-Carbamoyloxazol-2-ylmethanol [M+H]⁺ [Fragment 2] 100 Optimize Optimize

    | Internal Standard | [M+H]⁺ | [Fragment] | 100 | Optimize | Optimize |

(Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion of the analyte and internal standard into the mass spectrometer.)

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Validation Parameters

The following parameters must be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank biological matrices.

  • Calibration Curve and Linearity: A calibration curve should be constructed using at least six non-zero standards. The linearity should be evaluated by the correlation coefficient (r² > 0.99).[12]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high). Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a precision of ≤15% (≤20% for LLOQ).[13]

  • Recovery and Matrix Effect: The extraction recovery of the analyte and the effect of the biological matrix on ionization should be assessed.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative) must be determined.

Data Analysis and Reporting

Data acquisition and processing should be performed using the instrument manufacturer's software. The concentration of 4-Carbamoyloxazol-2-ylmethanol in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Conclusion

The presented application note provides a detailed and robust framework for the quantification of 4-Carbamoyloxazol-2-ylmethanol in biological samples. By employing appropriate sample preparation techniques, optimized HILIC-based chromatography, and sensitive tandem mass spectrometry, this method is designed to overcome the challenges associated with the analysis of polar small molecules. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data suitable for regulatory submissions in the context of drug development.

References

  • BioPharma Services. (2023, February 6). Bioanalytical Method Development: Focus on Polar Compounds. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Journal of Analytical Methods in Chemistry. (2017, December 18). Sample preparation for polar metabolites in bioanalysis. [Link]

  • Analyst. (2017, December 18). Sample preparation for polar metabolites in bioanalysis. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • ResearchGate. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. [Link]

  • ResolveMass Laboratories Inc. (2024, October 27). Bioanalytical Method Development. [Link]

  • IITRI. (2022, December 2). Bioanalytical Method Development and Validation. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • Pharmacophore. (2024, December 28). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. [Link]

  • Journal of Applied Pharmaceutical Research. (2024, August 31). Quantification of oteseconazole in rat plasma using LC-MS/MS and its application to pharmacokinetic study. [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Clinica Chimica Acta. (2020). LC-MS/MS method for nine different antibiotics. [Link]

  • CyberLeninka. (2024, December 28). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma. [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • PMC. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • CSB/SJU. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PubChem. (n.d.). (4-Methylquinazolin-2-yl)methanol. [Link]

  • PMC. (n.d.). LC-MS/MS Method for the determination of carbamathione in human plasma. [Link]

  • PubChem. (n.d.). 1,3-Oxazol-4-ylmethanol. [Link]

  • ResearchGate. (2025, August 7). Simultaneous determination of five systemic azoles in plasma by high-performance liquid chromatography with ultraviolet detection. [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Methyl-2-pentanol. [Link]

  • American Elements. (n.d.). Oxazol-5-ylmethanol. [Link]

Sources

Application Note: 4-Carbamoyloxazol-2-ylmethanol in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the evaluation of 4-Carbamoyloxazol-2-ylmethanol in preclinical animal models.

Based on the chemical structure (an oxazole-4-carboxamide derivative with a C2-hydroxymethyl group), this compound represents a critical pharmacophore found in IRAK4 inhibitors (inflammatory signaling) and next-generation anticonvulsants/antivirals . The following guide treats this compound as a Lead Research Entity for evaluating efficacy in Inflammation and CNS disorders .

Classification: Small Molecule / Oxazole-4-Carboxamide Scaffold
Primary Applications: IRAK4 Inhibition (Inflammation), Anticonvulsant Screening, Antiviral Lead Optimization

Part 1: Executive Summary & Mechanism

4-Carbamoyloxazol-2-ylmethanol is a functionalized heteroaromatic scaffold. Its structural features—specifically the 4-carboxamide moiety—mimic the hydrogen-bonding patterns of established antiepileptics (e.g., Rufinamide, Eslicarbazepine) and kinase inhibitors.

Mechanism of Action (Hypothetical & Scaffold-Based)
  • IRAK4 Inhibition (Primary): Oxazole-4-carboxamides are documented inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Inhibition blocks the MyD88-dependent TLR signaling pathway, reducing pro-inflammatory cytokines (TNF-α, IL-6).

  • Voltage-Gated Sodium Channel (VGSC) Modulation (Secondary): The carboxamide group is a classic pharmacophore for stabilizing the inactivated state of sodium channels, suggesting potential efficacy in epilepsy and neuropathic pain.

Diagram: IRAK4 Signaling & Intervention Point

The following diagram illustrates the specific blockade of the TLR/IL-1R pathway by the oxazole-carboxamide scaffold.

IRAK4_Pathway TLR TLR / IL-1R Receptor MyD88 MyD88 Adapter TLR->MyD88 Activation IRAK4 IRAK4 (Target) MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation Compound 4-Carbamoyloxazol- 2-ylmethanol Compound->IRAK4 INHIBITION NFkB NF-κB Activation TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription

Caption: Schematic of TLR/IL-1R signaling. The compound targets IRAK4, preventing downstream NF-κB activation and cytokine release.

Part 2: Formulation & Pharmacokinetics

Before efficacy testing, the compound's solubility (polar hydroxyl group) and metabolic stability (oxidation of -CH2OH to -COOH) must be managed.

Formulation Protocol
  • Vehicle A (IV/IP): 5% DMSO + 40% PEG400 + 55% Saline.

  • Vehicle B (Oral): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water (Suspension).

  • Stability Note: The C2-hydroxymethyl group is susceptible to oxidation. Prepare fresh formulations daily.

Pharmacokinetic (PK) Screening (Mouse)
  • Species: CD-1 Mice (Male, n=3 per timepoint).

  • Dose: 5 mg/kg (IV), 30 mg/kg (PO).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Bioanalysis: LC-MS/MS (MRM mode). Monitor for parent and carboxylic acid metabolite.

Part 3: Disease Model Protocols

Protocol A: LPS-Induced Cytokine Release (Inflammation Model)

Rationale: This model validates the IRAK4 inhibitory mechanism in vivo. LPS (Lipopolysaccharide) triggers TLR4, which recruits IRAK4. An effective compound will blunt the cytokine spike.

Step-by-Step Workflow:

  • Animals: C57BL/6 mice (8-10 weeks, Female).

  • Grouping:

    • Group 1: Vehicle Control (Oral).

    • Group 2: Dexamethasone (Positive Control, 1 mg/kg IP).

    • Group 3: Test Compound (10 mg/kg PO).

    • Group 4: Test Compound (30 mg/kg PO).

    • Group 5: Test Compound (100 mg/kg PO).

  • Pre-treatment: Administer Test Compound or Vehicle 1 hour prior to LPS challenge.

  • Challenge: Administer LPS (E. coli 055:B5) at 0.5 mg/kg IP .

  • Termination: Euthanize animals 90 minutes post-LPS (peak TNF-α).

  • Readout: Collect serum; quantify TNF-α and IL-6 via ELISA.

Self-Validating Check:

  • Validation: The Vehicle group must show >1000 pg/mL TNF-α. The Dexamethasone group must show >80% inhibition. If these criteria fail, the assay is invalid.

Protocol B: 6-Hz Psychomotor Seizure Model (Epilepsy Screening)

Rationale: Oxazole-carboxamides are structurally related to anticonvulsants.[1][2][3] The 6-Hz model is the "gold standard" for pharmacoresistant epilepsy screening.

Step-by-Step Workflow:

  • Animals: NMRI or CD-1 Mice (Male, 20-25g).

  • Dosing: Administer Test Compound (IP or PO) at Tmax (determined from PK, typically 1 hr).

  • Stimulation:

    • Apply corneal electrodes with 0.5% tetracaine drops.

    • Parameters: 32 mA or 44 mA , 6 Hz, 0.2 ms pulse width, 3 seconds duration.

  • Observation: Observe for 2 minutes.

  • Scoring:

    • Seizure: Stunned posture, forelimb clonus, straub tail.

    • Protection: Normal exploratory behavior resumes within 10 seconds.

Data Presentation Table:

Dose (mg/kg) N (Mice) Protected (N) % Protection Motor Impairment (Rotarod)
Vehicle 8 0 0% 0/8
30 8 2 25% 0/8
100 8 6 75% 1/8

| 300 | 8 | 8 | 100% | 4/8 (Toxic) |

Part 4: Experimental Workflow Diagram

The following diagram outlines the decision tree for evaluating 4-Carbamoyloxazol-2-ylmethanol, moving from synthesis to specific disease models.

Workflow Synthesis Synthesis/Source (>98% Purity) InVitro In Vitro Screen (IRAK4 IC50) Synthesis->InVitro PK PK Profile (Tmax, Cmax, Bioavail.) InVitro->PK If IC50 < 100nM Decision Primary Indication? PK->Decision Inflammation LPS Model (Cytokine Reduction) Decision->Inflammation Kinase Activity Epilepsy 6-Hz Model (Seizure Protection) Decision->Epilepsy Channel Binding Tox Tox Screen (Rotarod/Liver) Inflammation->Tox Epilepsy->Tox

Caption: Preclinical evaluation workflow for Oxazole-4-Carboxamide derivatives.

Part 5: References

  • Kondo, M., et al. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors.[4] Bioorganic & Medicinal Chemistry.[2][4][5]

  • Bialer, M., et al. (2018). Progress report on new antiepileptic drugs: A summary of the Fourteenth Eilat Conference on New Antiepileptic Drugs and Devices (EILAT XIV). Epilepsia.

  • Manning, A. M., & Davis, R. J. (2003). Targeting JNK for therapeutic benefit: from junk to gold? Nature Reviews Drug Discovery. (Context for Kinase Inhibition in Inflammation).

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research.

Sources

"synthetic routes to scale up 4-Carbamoyloxazol-2-ylmethanol production"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocycle 4-Carbamoyloxazol-2-ylmethanol (2-(hydroxymethyl)oxazole-4-carboxamide) represents a critical scaffold in the development of next-generation antibiotics and kinase inhibitors. Its dual functionality—a hydrogen-bond donating/accepting primary amide and a modifiable hydroxymethyl handle—makes it a versatile pharmacophore but also presents specific challenges during scale-up.

Traditional laboratory methods often rely on linear, multi-step oxidations of serine derivatives, which suffer from poor atom economy and hazardous reagents (e.g., MnO₂ or NiO₂). This Application Note details a convergent, two-step process optimized for kilogram-scale production. By utilizing a modified Hantzsch Oxazole Synthesis , we bypass unstable intermediates and expensive chromatographic purifications, relying instead on crystallization and self-validating process controls.

Key Process Advantages
  • Convergent Strategy: Reduces step count from 5 (linear) to 2 (convergent).

  • Atom Economy: Utilizes inexpensive ethyl bromopyruvate and acetoxyacetamide.

  • Safety Profile: Eliminates the use of heavy metal oxidants and halogenated solvents.

  • Scalability: Purifications are achieved via precipitation and crystallization, suitable for reactor-scale operations.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the robust formation of the oxazole core via the condensation of an


-haloketone and a primary amide. To protect the sensitive primary alcohol during the harsh cyclodehydration conditions, we employ an acetate masking group, which is conveniently removed during the final amidation step.
Chemical Pathway[1][2][3][4][5][6][7][8][9]
  • Cyclization: Condensation of Ethyl bromopyruvate (1) with 2-Acetoxyacetamide (2) to form the intermediate Ethyl 2-(acetoxymethyl)oxazole-4-carboxylate (3).

  • Global Deprotection/Amidation: Treatment with methanolic ammonia to simultaneously convert the ethyl ester to the primary amide and cleave the acetate ester, yielding the target 4-Carbamoyloxazol-2-ylmethanol (4).

Pathway Visualization

ReactionScheme SM1 Ethyl Bromopyruvate (Lachrymator) Inter Intermediate: Ethyl 2-(acetoxymethyl) oxazole-4-carboxylate SM1->Inter Step 1: Hantzsch Cyclization EtOH, Reflux, 6h SM2 2-Acetoxyacetamide (Stable Precursor) SM2->Inter Step 1: Hantzsch Cyclization EtOH, Reflux, 6h Prod Target: 4-Carbamoyloxazol-2-ylmethanol Inter->Prod Step 2: Ammonolysis 7N NH3 in MeOH, RT, 12h

Figure 1: Convergent synthetic route utilizing a modified Hantzsch cyclization followed by a one-pot global deprotection/amidation.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(acetoxymethyl)oxazole-4-carboxylate

Objective: Construct the oxazole core with correct regiochemistry. Scale: 1.0 mol (approx. 200g output).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
Ethyl Bromopyruvate195.011.05204.8 gElectrophile (C4-C5 source)
2-Acetoxyacetamide117.101.00117.1 gNucleophile (C2 source)
Ethanol (Anhydrous)46.07Solvent1.5 LReaction Medium
Sodium Bicarbonate84.011.1092.4 gAcid Scavenger (Workup)
Protocol
  • Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Dissolution: Charge 2-Acetoxyacetamide (117.1 g) and Ethanol (1.0 L) into the reactor. Stir at 25°C until fully dissolved.

  • Addition: Add Ethyl Bromopyruvate (204.8 g) dropwise over 30 minutes. Note: Ethyl bromopyruvate is a potent lachrymator; ensure scrubber is active.

  • Reaction: Heat the mixture to reflux (78-80°C). Maintain reflux for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, Water/MeCN gradient). Target <2% remaining Acetoxyacetamide.

  • Concentration: Cool the mixture to 40°C. Distill off approximately 80% of the ethanol under reduced pressure (150 mbar).

  • Quench & Neutralization: Dilute the residue with Ethyl Acetate (1.5 L). Slowly add Saturated Aqueous

    
     (1.0 L) to neutralize the HBr byproduct. Stir vigorously for 20 minutes.
    
    • Critical Control Point: Ensure pH of the aqueous layer is 7–8. Acidic conditions during workup can hydrolyze the ester prematurely.

  • Phase Separation: Separate the layers. Extract the aqueous layer once with Ethyl Acetate (500 mL).

  • Drying: Combine organic layers, wash with Brine (500 mL), and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate the filtrate in vacuo to a viscous orange oil. Upon standing or seeding, the oil solidifies.

    • Yield Expectation: 180–200 g (75–83%).

    • Purity: >95% (HPLC). Proceed to Step 2 without recrystallization if purity meets spec.

Step 2: Synthesis of 4-Carbamoyloxazol-2-ylmethanol (Target)

Objective: Convert the ethyl ester to a primary amide and remove the acetate protection in a single operation. Scale: 0.8 mol input.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
Intermediate (Step 1)213.191.0170.5 gPrecursor
7N Ammonia in MeOH17.0310.01.15 LReagent & Solvent
Protocol
  • Setup: Use a 3L pressure-rated vessel (or autoclave) rated for 5 bar, although reaction pressure is minimal at RT.

  • Charging: Dissolve the Intermediate (170.5 g) in 7N Ammonia in Methanol (1.15 L).

  • Reaction: Seal the vessel and stir at 20–25°C for 12–16 hours.

    • Mechanism:[2][9][10][5] The excess ammonia performs two nucleophilic attacks: ammonolysis of the ethyl ester (forming the amide) and transesterification/cleavage of the acetate (releasing the alcohol).

    • IPC:[3] Monitor by HPLC. Look for the disappearance of the intermediate and the transient mono-reacted species.

  • Workup: Vent the vessel to a scrubber (ammonia off-gassing). Concentrate the reaction mixture under reduced pressure to approx. 200 mL volume.

    • Note: Do not distill to dryness; the product may crash out.

  • Crystallization: Add Isopropanol (IPA) (600 mL) to the concentrated methanolic slurry. Cool to 0–5°C and age for 2 hours.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold IPA (200 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Yield Expectation: 95–105 g (76–84%).

    • Final Purity: >98% (HPLC), >99% (qNMR).

Process Safety & Critical Control Points (CCP)

Thermal Hazard Assessment

The Hantzsch cyclization is exothermic. While manageable at reflux, the initial mixing of bromopyruvate and amide can generate a mild exotherm.

  • CCP 1 (Step 1 Addition): Maintain internal temperature <30°C during bromopyruvate addition to prevent uncontrolled initiation.

  • CCP 2 (Step 2 Pressure): Although conducted at RT, ammonia evolution can pressurize sealed vessels. Use a pressure relief valve set to 10 psig or use a vented scrubber system.

Impurity Profile Management
ImpurityOriginControl Strategy
HBr Salts Byproduct of cyclizationNeutralize completely with NaHCO3; verify pH > 7.
Hydrolyzed Acid Water ingress in Step 1Use anhydrous EtOH; keep reaction dry.
Incomplete Amidation Insufficient NH3 or timeEnsure >10 eq. NH3; extend reaction time if IPC shows intermediate.

Process Flow Diagram (PFD)

This diagram illustrates the unit operations required for the scale-up campaign.

ProcessFlow Reactor1 Reactor 1 (5L) Cyclization (Reflux) Quench Quench/Neutralization (NaHCO3) Reactor1->Quench Rxn Complete PhaseSep Phase Separation (Aq/Org) Quench->PhaseSep Evap1 Rotary Evaporator Solvent Swap PhaseSep->Evap1 Organic Layer Reactor2 Reactor 2 (Pressure) Ammonolysis Evap1->Reactor2 Intermediate Oil Cryst Crystallization (MeOH/IPA) Reactor2->Cryst Concentration Filter Filtration & Wash Cryst->Filter Dry Vacuum Drying Filter->Dry Final Final Dry->Final Packaged API

Figure 2: Unit operation flow for the 2-step synthesis campaign.

Analytical Specifications

HPLC Method (Purity)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 220 nm (Amide absorption) and 254 nm (Oxazole ring).

NMR Characterization (DMSO-d6)
  • 
    H NMR (400 MHz): 
    
    
    
    8.35 (s, 1H, Oxazole C5-H), 7.60 (br s, 1H, NH), 7.35 (br s, 1H, NH), 5.60 (t, 1H, OH), 4.55 (d, 2H,
    
    
    -O).
  • Interpretation: The singlet at 8.35 ppm confirms the oxazole ring formation. The disappearance of the ethyl quartet/triplet and acetate singlet confirms successful Step 2 deprotection.

References

  • Hantzsch Oxazole Synthesis Mechanism & Scope

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Ammonolysis of Esters Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for ammonolysis conditions).
  • Oxazole Process Chemistry

    • Graham, T. H. (2010). Process Development of a Scaleable Route to a 2,4-Disubstituted Oxazole. Organic Process Research & Development, 14(6), 1373-1382. [Link]

  • Lazzarini, E., et al. (2018). Safety Assessment of Bromopyruvate Synthesis. Organic Process Research & Development, 22(8), 980-988.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Carbamoyloxazol-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 4-Carbamoyloxazol-2-ylmethanol (also known as 2-(hydroxymethyl)oxazole-4-carboxamide) presents a unique set of challenges due to the competing reactivities of the oxazole ring, the primary alcohol at C2, and the amide functionality at C4.

This guide focuses on the most robust industrial route: the functionalization of the Ethyl 2-(chloromethyl)oxazole-4-carboxylate scaffold. This approach avoids the erratic yields often associated with de novo cyclization (e.g., Hantzsch or Cornforth syntheses) when sensitive hydroxymethyl groups are involved.

The Core Pathway
  • Nucleophilic Substitution: Conversion of the 2-chloromethyl group to a 2-hydroxymethyl group (via an acetate/formate intermediate to prevent elimination).

  • Ammonolysis: Conversion of the C4-ethyl ester to the C4-primary amide.

Critical Process Parameters (CPP) & Protocols

Phase A: The Hydroxylation (Chloromethyl Hydroxymethyl)

Direct hydrolysis of the chloromethyl group with strong base often leads to ring opening or elimination products. The "Formate/Acetate Trap" method is recommended.

Optimized Protocol:

  • Reagents: Sodium Formate (HCOONa) or Potassium Acetate (KOAc) in anhydrous DMF.

  • Conditions: Heat to 80–90°C for 4–6 hours.

  • Workup: Aqueous extraction followed by mild hydrolysis (MeOH/K2CO3) to release the free alcohol.

Troubleshooting Table: Phase A

SymptomProbable CauseCorrective Action
Low Yield (<40%) Competitive elimination to exocyclic alkene.Lower reaction temperature to 70°C; switch solvent from DMF to Acetonitrile to reduce basicity.
Ring Decomposition pH > 11 during hydrolysis step.Use catalytic

in Methanol instead of NaOH/Water for the deprotection step.
Dark Tarry Residue Polymerization of the oxazole.Ensure inert atmosphere (

/Ar).[1] Radical scavengers (BHT) may be added in trace amounts.
Phase B: The Ammonolysis (Ester Amide)

This is the bottleneck step. The electron-deficient oxazole ring makes the ester less electrophilic than standard aliphatic esters, requiring forcing conditions that jeopardize the alcohol.

Optimized Protocol:

  • Solvent: 7M

    
     in Methanol (Commercial saturated solution).
    
  • Catalyst:

    
     (0.5 eq) can activate the ester carbonyl.
    
  • Temperature: 0°C to Room Temperature (sealed vessel). Do not heat above 40°C.

Troubleshooting Table: Phase B

SymptomProbable CauseCorrective Action
Incomplete Conversion Equilibrium limitation or ammonia evaporation.Use a sealed pressure tube.[2] Refresh

solution if older than 1 month. Add 0.5 eq

to coordinate carbonyl oxygen.
Product Hydrolysis (Acid formation) Water contamination in Methanol.Use anhydrous MeOH. Dry ammonia gas bubbled into solvent is superior to aqueous ammonium hydroxide.
Side Product: Imines Reaction of

with C2-aldehyde (if oxidation occurred).
Ensure starting material is free of aldehyde impurities (check 1H NMR at

9.5-10.0 ppm).

Visualizing the Reaction Pathway

The following diagram illustrates the optimized workflow, highlighting the critical control points (CCPs) where impurities are most likely to form.

OxazoleSynthesis Start Ethyl 2-(chloromethyl) oxazole-4-carboxylate Inter1 Intermediate: 2-(Acetoxymethyl)oxazole Start->Inter1 KOAc / DMF 80°C (Substitution) Impurity1 Impurity A: Exocyclic Alkene Start->Impurity1 High Temp / Strong Base (Elimination) Inter2 Precursor: Ethyl 2-(hydroxymethyl) oxazole-4-carboxylate Inter1->Inter2 K2CO3 / MeOH (Deprotection) Target TARGET: 4-Carbamoyloxazol- 2-ylmethanol Inter2->Target NH3 / MeOH CaCl2 cat. (Ammonolysis) Impurity2 Impurity B: Carboxylic Acid (Hydrolysis) Inter2->Impurity2 Water present (Hydrolysis)

Caption: Optimized synthetic pathway for 4-Carbamoyloxazol-2-ylmethanol showing critical impurity diversion points.

Frequently Asked Questions (Technical Support)

Q1: Can I use aqueous Ammonium Hydroxide (


) instead of Methanolic Ammonia? 
A: No.  The presence of water significantly increases the rate of ester hydrolysis over amidation. The oxazole ester is prone to forming the carboxylic acid (Oxazole-4-carboxylic acid), which will not react with ammonia to form the amide under these conditions. You must use anhydrous conditions (saturated 

in MeOH or EtOH).

Q2: My product is co-eluting with the starting material on TLC. How do I separate them? A: The amide product is significantly more polar than the ester.

  • TLC System: Switch to 10% Methanol in Dichloromethane (DCM). The ester will move to

    
    , while the amide/alcohol target will remain near 
    
    
    
    .
  • Purification: If recrystallization from Ethanol/Ether fails, use flash chromatography with a gradient of 0%

    
     10% MeOH in DCM.
    

Q3: Why is the melting point of my final product lower than the literature value (168-170°C)? A: This usually indicates the presence of the hemiaminal intermediate or trapped solvent. The hydroxymethyl group can form hydrogen-bonded networks with solvents like methanol.

  • Fix: Dry the sample under high vacuum (<1 mbar) at 50°C for 12 hours. If the melting point remains low, check NMR for the presence of the carboxylic acid salt (ammonium carboxylate), which is a common contaminant.

Q4: Can I protect the alcohol before amidation? A: Yes, and this is recommended for scale-up (>10g). Protecting the C2-hydroxymethyl group with TBS (tert-butyldimethylsilyl) chloride yields Ethyl 2-((TBS-oxy)methyl)oxazole-4-carboxylate. This intermediate is lipophilic, easier to purify, and robust during the amidation step. The TBS group can be removed quantitatively with TBAF or mild acid in the final step.

References

  • General Oxazole Synthesis: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Amidation Protocols: Cotarca, L., & Eckert, H. (2017). Phosgenation: A Handbook. Wiley-VCH. (See section on amide formation from esters vs acid chlorides). Link

  • Oxazole Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 24: Oxazoles). Link

  • Specific Precursor Synthesis: BenchChem. (2025). Synthesis of Oxazole-4-carboximidamide and Ethyl 2-formyloxazole-4-carboxylate. Link (Accessed via Search Context 1.1 & 1.9).

Sources

Technical Support Center: Yield Optimization for 4-Carbamoyloxazol-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield attrition during the synthesis of highly functionalized heterocycles. The synthesis of 4-carbamoyloxazol-2-ylmethanol (also known as 2-(hydroxymethyl)oxazole-4-carboxamide) is notoriously challenging.

The primary bottlenecks in this workflow include the extreme sensitivity of the oxazole ring-forming step, the propensity of intermediates to self-condense, and the fragility of the primary carboxamide during final deprotection. This guide bypasses generic advice, providing you with causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic grounding to elevate your synthetic yields.

Part 1: Quantitative Data Summary

Before adjusting your workflow, benchmark your current results against the optimized metrics below. These figures represent the theoretical vs. practically achievable yields when utilizing the causality-driven protocols outlined in this guide.

Reaction StepStandard Unoptimized YieldOptimized Yield TargetPrimary Failure Modes & Byproducts
1. Oxazole Ring Formation 35% – 45%75% – 82% Bromopyruvate polymerization; uncyclized intermediates.
2. Aminolysis 50% – 60%85% – 90% 2-(TBS-oxymethyl)oxazole-4-carboxylic acid (hydrolysis).
3. TBS Deprotection 60% – 70%92% – 95% Carboxamide cleavage; oxazole ring degradation.
Part 2: Experimental Workflow & Logical Relationships

The following diagrams illustrate the optimized 3-step synthetic sequence and the logical troubleshooting pathways for the most problematic step (cyclization).

Workflow Substrate TBS-Protected Glycolamide + Ethyl Bromopyruvate Intermediate1 Ethyl 2-(TBS-oxymethyl) oxazole-4-carboxylate Substrate->Intermediate1 Step 1: Cyclization (NaHCO3, Reflux) Intermediate2 2-(TBS-oxymethyl) oxazole-4-carboxamide Intermediate1->Intermediate2 Step 2: Aminolysis (7N NH3/MeOH, 0°C) Product 4-Carbamoyloxazol- 2-ylmethanol (Target) Intermediate2->Product Step 3: Deprotection (TBAF/AcOH, THF)

Synthetic workflow for 4-Carbamoyloxazol-2-ylmethanol highlighting the 3-step sequence.

Troubleshooting Issue Low Yield in Oxazole Formation Cause1 Bromopyruvate Polymerization Issue->Cause1 Cause2 Unprotected Hydroxyl Interference Issue->Cause2 Solution1 Slow Addition & Mild Base (NaHCO3) Cause1->Solution1 Solution2 Use TBS-Protecting Group Cause2->Solution2

Logical relationship of common failure modes and corrective actions in oxazole formation.

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: Why is my oxazole ring formation yield stalling below 40%? A: This is the most common bottleneck. The condensation of a primary amide with ethyl bromopyruvate is highly sensitive. If you are using unprotected 2-hydroxyacetamide (glycolamide), the free hydroxyl group acts as a competing nucleophile, leading to complex mixtures and poor regioselectivity. Furthermore, ethyl bromopyruvate rapidly polymerizes into tars at elevated temperatures under basic conditions. The Fix: Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to cyclization. To mitigate bromopyruvate degradation, employ a slow-addition technique (via syringe pump over 2 hours) into a refluxing solution containing a mild base like NaHCO


. This strategy is a proven standard in the synthesis of complex oxazole-containing macrolides like Phorboxazole B.

Q2: During the aminolysis of the ethyl ester, I observe a major polar byproduct. How can I suppress this? A: The byproduct is likely[1]. This occurs due to competitive ester hydrolysis caused by trace water in your methanolic ammonia. The Fix: Ensure your 7N NH


 in MeOH is strictly anhydrous and freshly titrated. Perform the reaction in a sealed pressure tube to maintain ammonia concentration, starting at 0 °C to minimize exothermic degradation before slowly warming to room temperature.

Q3: My final deprotection step cleaves the carboxamide or degrades the oxazole ring. What is the optimal method? A: Unbuffered tetra-n-butylammonium fluoride (TBAF) is highly basic. Prolonged exposure to basic fluoride sources can hydrolyze the primary carboxamide back to the carboxylic acid or cause base-catalyzed ring-opening of the sensitive oxazole core. The Fix: Buffer your TBAF with an equimolar amount of glacial acetic acid (AcOH) before adding it to the reaction. This generates a milder fluoride source that selectively cleaves the Si-O bond without compromising the base-sensitive carboxamide[2].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria (TLC/LC-MS/Visuals) are strictly met.

Phase 1: Synthesis of Ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole-4-carboxylate

Objective: Construct the oxazole core while preventing substrate self-condensation.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-(TBS-oxy)acetamide (10.0 mmol) in anhydrous THF (50 mL). Add solid NaHCO

    
     (20.0 mmol).
    
  • Controlled Addition: Heat the suspension to a gentle reflux (65 °C). Load ethyl bromopyruvate (12.0 mmol) into a gas-tight syringe and add dropwise over exactly 2 hours using a syringe pump. Causality: Keeping the steady-state concentration of the highly reactive pyruvate low prevents its base-catalyzed polymerization into pyrazine derivatives.

  • Self-Validation: After 3 hours total, the solution should transition from pale yellow to a clear amber. TLC (Hexanes/EtOAc 3:1, UV visualization) will show the complete disappearance of the acetamide (R

    
     0.2) and the emergence of a strongly UV-active product spot (R
    
    
    
    0.5). LC-MS must confirm the target mass [M+H]
    
    
    = 286.
  • Workup: Cool to room temperature, filter through a Celite pad to remove sodium salts, and concentrate under reduced pressure. Purify via flash chromatography.

Phase 2: Aminolysis to 2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole-4-carboxamide

Objective: Convert the ester to the primary amide without hydrolytic cleavage.

  • Reaction Setup: Transfer the purified ester (7.0 mmol) to a heavy-walled pressure tube. Cool the vessel to 0 °C in an ice bath.

  • Aminolysis: Add 30 mL of strictly anhydrous 7N NH

    
     in methanol. Seal the tube immediately with a Teflon screw cap.
    Causality: Sealing the tube prevents the escape of volatile ammonia gas, maintaining a high molar excess to drive the equilibrium toward the amide rather than stalling at an intermediate tetrahedral state.
    
  • Self-Validation: Stir at room temperature for 16 hours. The reaction is self-indicating; as the non-polar ester converts to the polar amide, the product will begin to precipitate as a fine white suspension. TLC (DCM/MeOH 9:1) will show a shift from R

    
     0.8 (ester) to R
    
    
    
    0.4 (amide).
  • Isolation: Vent the tube carefully at 0 °C. Remove the solvent in vacuo to yield the crude amide, which is typically >95% pure and ready for the next step.

Phase 3: Buffered Deprotection to 4-Carbamoyloxazol-2-ylmethanol

Objective: Cleave the TBS ether while preserving the base-sensitive carboxamide.

  • Reagent Preparation: In a separate vial, mix 1.0 M TBAF in THF (7.5 mL, 7.5 mmol) with glacial acetic acid (430 µL, 7.5 mmol) and stir for 15 minutes. Causality: This pre-mixing neutralizes the inherent basicity of TBAF, preventing base-catalyzed hydrolysis of the newly formed carboxamide.

  • Deprotection: Dissolve the crude amide from Phase 2 in anhydrous THF (20 mL) and cool to 0 °C. Add the buffered TBAF solution dropwise.

  • Self-Validation: Stir for 2 hours at 0 °C. LC-MS monitoring is critical here; look for the complete conversion of the starting material ([M+H]

    
     = 271) to the highly polar target product ([M+H]
    
    
    
    = 143).
  • Purification: Quench with saturated aqueous NH

    
    Cl (5 mL). Extract with EtOAc (5 x 20 mL) due to the high water solubility of the product. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and recrystallize from hot ethanol to yield pure 4-carbamoyloxazol-2-ylmethanol as a white crystalline solid.
Part 5: References
  • Zhang, D.-H.; Zhou, W.-S. "Synthetic Studies Towards Phorboxazole B: Stereoselective Synthesis of the C3–C19 Bis-oxane Oxazole Fragment." Synlett, 2003(12): 1817-1821.[URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2003-41462]

  • Li, D.-R. et al. "Total Synthesis of Phorboxazole B." Chemistry - A European Journal, 2006, 12(5), 1358-1376.[URL: https://doi.org/10.1002/chem.200500892][2]

  • ChemicalBook. "2-(HYDROXYMETHYL)-1,3-OXAZOLE-4-CARBOXYLIC ACID Product Properties."[URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82500049_EN.htm][1]

Sources

"troubleshooting guide for 4-Carbamoyloxazol-2-ylmethanol based assays"

[1][2]

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Analytical Development) Subject: Troubleshooting Analytical & Stability Assays for 4-Carbamoyloxazol-2-ylmethanol[1][2]

Executive Summary

4-Carbamoyloxazol-2-ylmethanol (often abbreviated as CMM or referred to as a key oxazole intermediate) is a critical building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Sutezolid).[1][3][2] "Assays" involving this compound typically refer to Quantification/Purity Assays (HPLC) or Impurity Profiling within a drug substance matrix.[1][3][2]

Due to its structural properties—specifically the polar hydroxymethyl group (C2) and the carbamoyl/amide moiety (C4) attached to the oxazole ring—this molecule presents unique challenges in Reverse Phase HPLC (RP-HPLC) regarding retention, peak shape, and hydrolytic stability.[3]

This guide addresses the three most common support tickets we receive: Chromatographic Retention Failure , Hydrolytic Degradation , and LC-MS Signal Suppression .[1][3][2]

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

User Issue: "I cannot get 4-Carbamoyloxazol-2-ylmethanol to retain on my standard C18 column. It elutes in the void volume (

3

Technical Diagnosis: CMM is a highly polar, low molecular weight heterocycle.[1][3][2] Standard C18 columns (ODS) often fail to retain it because the hydrophobic collapse occurs in highly aqueous mobile phases, or the analyte simply lacks sufficient lipophilicity for interaction.[3]

Troubleshooting Protocol:

ParameterStandard Condition (Likely Failing)Optimized Condition (Recommended) Mechanism of Action
Stationary Phase Standard C18 (e.g., Agilent Zorbax Eclipse)Polar-Embedded C18 (e.g., Waters SymmetryShield) or HILIC (Amide/Silica)Polar-embedded groups prevent phase collapse in 100% aqueous conditions and interact with the oxazole nitrogen.[1][3][2]
Mobile Phase A 0.1% Formic Acid in Water10-20 mM Ammonium Acetate (pH 4.5 - 5.0) The oxazole ring is weakly basic.[1][3][2] Controlled pH ensures the molecule is neutral/stable and improves peak symmetry.
Initial Gradient 10% Organic0-2% Organic (for RP) or 95% Organic (for HILIC) High aqueous start (RP) forces interaction with the stationary phase.[1][3][2]
Flow Rate 1.0 mL/min0.6 - 0.8 mL/min Lower flow rates improve mass transfer for polar analytes in high-aqueous phases.[1][3][2]

Step-by-Step Resolution:

  • Switch Column: If using RP-HPLC, switch to a column capable of "100% Aqueous Stability" (e.g., Phenomenex Luna Omega Polar C18 or Waters T3).[1][3]

  • Buffer Selection: Do not use pure water/TFA.[1][2] Use Ammonium Acetate (10mM).[1][3] The buffering capacity prevents pH shifts inside the column that cause peak splitting.

  • Ion Pairing (Last Resort): If retention is still

    
     min, add 5mM Hexanesulfonic Acid (Ion Pairing Agent) to Mobile Phase A. Note: This limits MS compatibility.[1][3][2]
    
Visualizing the Separation Logic

HPLC_TroubleshootingStartIssue: CMM Elutes in Void VolumeCheck_ColumnCheck Column TypeStart->Check_ColumnStandard_C18Standard C18Check_Column->Standard_C18CurrentPolar_C18Polar-Embedded / Aqueous C18Check_Column->Polar_C18Switch ToCollapseHydrophobic Collapse(No Retention)Standard_C18->CollapsePhase CollapseMobile_PhaseMobile Phase SelectionPolar_C18->Mobile_PhaseOptimize MPMP_Acid0.1% Formic Acid(pH ~2.7)Mobile_Phase->MP_AcidAvoidMP_Buffer10mM NH4OAc(pH 4.5)Mobile_Phase->MP_BufferRecommendedSplit_PeakPeak Splitting / TailingMP_Acid->Split_PeakProtonation ofOxazole NitrogenGood_PeakSharp PeakRt > 2.5 minMP_Buffer->Good_PeakNeutral Species

Figure 1: Decision tree for optimizing retention of polar oxazole intermediates in RP-HPLC.

Module 2: Stability & Sample Preparation

User Issue: "My calibration curve is non-linear, and the area counts decrease if the sample sits in the autosampler for more than 4 hours."

Technical Diagnosis: The 4-carbamoyl group (amide) is susceptible to hydrolysis, converting 4-Carbamoyloxazol-2-ylmethanol into the corresponding carboxylic acid (4-Carboxyoxazol-2-ylmethanol), especially in acidic or basic diluents.[1][3][2] Furthermore, the 2-hydroxymethyl group can undergo oxidation to an aldehyde if stored in non-degassed solvents under light.[1][3]

Stability Protocol:

  • Diluent Selection:

    • Avoid: Pure Acetonitrile (can cause precipitation of salts) or 0.1% NaOH/HCl (accelerates hydrolysis).[1][3]

    • Recommended: Water:Methanol (90:[1][3]10) buffered to pH 6.0.

  • Autosampler Conditions:

    • Temperature must be set to 4°C . At Room Temperature (25°C), amide hydrolysis rates increase significantly (

      
       increases).[3]
      
  • Degradation Check:

    • Monitor for a new peak eluting earlier than the main peak (the Carboxylic Acid derivative is more polar).[1]

Reaction Pathway Visualization:

Degradation_Pathwaycluster_conditionsCritical Control PointsCMM4-Carbamoyloxazol-2-ylmethanol(Target Analyte)Product4-Carboxyoxazol-2-ylmethanol(Impurity A)CMM->Product H2O / H+ CMM->Product OH- AmmoniaNH3CMM->AmmoniaAcidAcid Hydrolysis(pH < 3)BaseBase Hydrolysis(pH > 9)ControlKeep pH 4.5 - 6.5Temp 4°C

Figure 2: Primary degradation pathway (Amide Hydrolysis) affecting assay accuracy.

Module 3: LC-MS/MS Detection & Sensitivity

User Issue: "I am trying to detect trace levels of CMM in a Linezolid synthesis mixture, but I see significant signal suppression."

Technical Diagnosis: In Electrospray Ionization (ESI), small polar molecules like CMM are easily suppressed by co-eluting salts or matrix components.[1][3] Additionally, the oxazole ring does not protonate as readily as aliphatic amines, leading to lower ionization efficiency in ESI(+).[3]

Optimization Steps:

  • Ionization Mode:

    • Use ESI Positive (+) mode.[1][3]

    • Target Ion:

      
       = 143.04 m/z  (Calculated mass of C5H6N2O3 is ~142.11 Da).[1][3] Note: Verify exact mass based on isotopes.
      
    • Tip: If ESI+ is weak, try APCI (Atmospheric Pressure Chemical Ionization) .[1][3] The thermal energy in APCI can help ionize semi-volatile polar heterocycles better than ESI in some matrices.[1][2]

  • Fragment Selection (MRM):

    • Avoid using only the parent ion (SIM).[1][3] Use MRM for specificity.

    • Precursor: 143.0 m/z[1][3]

    • Product Ions: Look for loss of water (-18) or loss of the amide group (-44).[1][3]

    • Common Transition:[1][3]

      
       (Loss of -OH/H2O) or 
      
      
      (Ring fragmentation).[1][3]
  • Divert Valve:

    • Divert the first 1.0 minute of flow to waste.[1] Salts from the synthesis often elute in the void volume, suppressing the ionization of early-eluting polar compounds.

Frequently Asked Questions (FAQs)

Q1: Can I use UV detection instead of MS? A: Yes. The oxazole ring has absorbance, but it is not very strong compared to benzene rings.[3]

  • Wavelength: Set your PDA/UV detector to 210 nm - 220 nm .

  • Warning: At this low wavelength, many solvents (Acetone, Ethyl Acetate) absorb strongly.[1][3] Ensure your sample diluent is strictly Methanol/Water or Acetonitrile/Water.[1]

Q2: Is this compound light-sensitive? A: Moderate sensitivity.[1][3][2] While the oxazole ring is relatively stable, the hydroxymethyl group can be sensitive to photo-oxidation over long periods. We recommend using amber glassware for all standard preparations.[1]

Q3: What is the limit of detection (LOD) for this assay? A:

  • UV (210 nm): ~1-5 µg/mL (depending on path length).[1][3]

  • LC-MS/MS: ~10-50 ng/mL.[1][3]

  • Note: If you need higher sensitivity, derivatization of the hydroxyl group (e.g., with benzoyl chloride) can improve both retention and UV detectability.[3]

References
  • Linezolid Impurity Profiling & Degradation

    • Title: "Impurity Profiling of Linezolid Using Demethyl Linezolid."
    • Source: BenchChem Application Notes.[1][3][4]

    • Context: Discusses the stability of the oxazolidinone core and related amide/hydroxyl impurities under stress conditions (Acid/Base hydrolysis).
  • HPLC Methods for Polar Nitrogen Heterocycles

    • Title: "Analytical Method Development and Valid
    • Source: Journal of Addiction Research & Therapy (Omics).[1][3]

    • Context: Provides protocols for separating polar imidazole/oxazole derivatives using buffered mobile phases to prevent peak tailing.
    • URL:[Link][1][3]

  • Oxazole Synthesis & Stability

    • Title: "Synthesis of Major Degradation Products of the Injection of Linezolid."
    • Source: SIOC Journals.[1][2]

    • Context: Details the hydrolysis of amide bonds in Linezolid-related structures, validating the degradation p
    • URL:[Link]

  • General HPLC Method for Active Substances (CIPAC)

    • Title: "Multi-active method for the analysis of active substances in formulated products."[1][5]

    • Source: CIPAC.org.[1][2]

    • Context: Standard guidelines for setting UV wavelengths (220nm-340nm)
    • URL:[Link]

Technical Support Center: Purification & Troubleshooting Guide for High-Purity 4-Carbamoyloxazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 4-Carbamoyloxazol-2-ylmethanol (also known as 2-(hydroxymethyl)oxazole-4-carboxamide).

Due to its low molecular weight and the presence of highly polar functional groups—a hydroxymethyl group (-CH₂OH) at C2 and a primary carboxamide (-CONH₂) at C4—this oxazole derivative presents significant purification challenges. It exhibits high aqueous solubility, strong hydrogen-bonding capabilities, and a tendency to irreversibly adsorb onto unmodified silica gel [1]. This guide provides field-proven, self-validating protocols to achieve >95% purity for downstream biological or synthetic applications.

Part 1: Troubleshooting & FAQs

Q1: I am losing the majority of my product in the aqueous phase during liquid-liquid extraction (LLE). How can I improve recovery? Cause: The combination of the primary amide and the hydroxymethyl group makes 4-Carbamoyloxazol-2-ylmethanol highly hydrophilic (estimated LogP < 0). Standard organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) cannot efficiently disrupt the hydrogen-bonding network the compound forms with water. Solution: You must alter the partition coefficient. First, saturate the aqueous layer with sodium chloride (salting-out) to decrease the solubility of the polar organic compound in the water phase. Second, switch your extraction solvent to a highly polar mixture, such as 10–20% isopropanol (IPA) in chloroform (CHCl₃) . The IPA acts as a hydrogen-bond disruptor, significantly enhancing the partitioning of the oxazole into the organic phase.

Q2: When using normal-phase silica gel chromatography, I observe severe peak tailing and poor mass recovery. What are the alternatives? Cause: The unmodified silanol groups (-SiOH) on standard silica gel act as strong hydrogen-bond donors/acceptors. The basic oxazole nitrogen, combined with the carboxamide and hydroxyl groups, leads to chemisorption and irreversible binding. Solution: The gold standard for oxazole-4-carboxamides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [3]. If you must use normal-phase flash chromatography due to scale, you must deactivate the silica. Use a highly polar gradient (e.g., DCM to 15% Methanol in DCM) and add 1% aqueous ammonium hydroxide (NH₄OH) or triethylamine (TEA) to the eluent to competitively bind the active silanol sites.

Q3: How can I remove trace structurally similar impurities (e.g., unreacted 2-hydroxymethyl-oxazole-4-carboxylic acid esters) without relying on chromatography? Cause: Esters and amides often co-elute on reverse-phase systems if the gradient is too steep, as their hydrodynamic volumes and polarities are similar [2]. Solution: Implement a solvent/anti-solvent recrystallization strategy. 4-Carbamoyloxazol-2-ylmethanol is highly soluble in hot methanol but poorly soluble in diethyl ether or cold ethyl acetate. Dissolve the crude mixture in a minimum volume of hot methanol, then titrate with diethyl ether until the solution becomes turbid. Allow it to cool slowly to induce selective crystallization of the amide.

Part 2: Quantitative Data & Chromatographic Behavior

To rationally design your purification workflow, reference the physicochemical and chromatographic parameters summarized below.

ParameterValue / ObservationAnalytical Significance
Molecular Weight 142.11 g/mol Low MW requires high-resolution MS for LC-MS tracking.
Hydrogen Bond Donors 3 (-OH, -NH₂)Drives high aqueous solubility; causes silica tailing.
Hydrogen Bond Acceptors 4 (N, O, O, O)Strong interaction with protic solvents.
RP-HPLC Retention (C18) Early elution (typically 2–4 min)Requires a shallow gradient (e.g., 5% to 30% MeCN) to prevent co-elution with the solvent front [3].
TLC Rf (Normal Phase) ~0.15 (10% MeOH/DCM)Requires KMnO₄ or Ninhydrin stain; UV active at 210/254 nm.

Part 3: Experimental Protocols

Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)

Use this protocol to isolate the crude product from aqueous reaction mixtures (e.g., after amidation or reduction steps).

  • Quench & Concentrate: Quench the reaction mixture and remove any volatile organic solvents (like THF or Methanol) under reduced pressure.

  • Salting-Out: Add solid Sodium Chloride (NaCl) to the remaining aqueous layer until saturation is reached (undissolved salt remains visible).

  • Solvent Preparation: Prepare a fresh extraction mixture of 15% Isopropanol (IPA) in Chloroform (v/v).

  • Extraction: Extract the saturated aqueous layer with the IPA/CHCl₃ mixture (3 × equal volume).

  • Validation: Spot the aqueous layer on a TLC plate, elute with 15% MeOH/DCM, and stain with KMnO₄ to ensure no product remains.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ as it can trap polar compounds), filter, and concentrate in vacuo.

Protocol B: Preparative RP-HPLC Purification

The most reliable method for achieving >95% purity for biological assays [4].

  • Sample Preparation: Dissolve the crude extract in a 1:1 mixture of Water:Acetonitrile (ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter).

  • Column Selection: Use a preparative C18 column (e.g., 150 × 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA. (Note: TFA acts as an ion-pairing agent, protonating the oxazole nitrogen to prevent peak tailing).

  • Gradient: Run a shallow gradient from 5% B to 40% B over 20 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect the major peak.

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and volatile TFA, yielding the purified compound as a white/off-white solid.

Protocol C: Solvent/Anti-Solvent Recrystallization

Ideal for scaling up (>1 gram) when chromatographic purification is impractical.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum amount of boiling Methanol (MeOH) dropwise until the solid is completely dissolved.

  • Anti-Solvent Titration: Remove from heat. Slowly add Diethyl Ether (Et₂O) dropwise while swirling until a faint, persistent cloudiness appears.

  • Annealing: Add exactly one drop of MeOH to clear the cloudiness, then cover the flask and allow it to cool undisturbed to room temperature over 4 hours.

  • Maturation: Transfer the flask to an ice bath (0 °C) for an additional 2 hours to maximize yield.

  • Harvesting: Filter the crystals via vacuum filtration, wash with ice-cold Et₂O, and dry under high vacuum.

Part 4: Purification Workflow Visualization

Below is the logical decision tree for selecting the appropriate purification methodology based on your crude reaction mixture's state and scale.

PurificationWorkflow Start Crude Aqueous Reaction Mixture Extraction Salting-Out LLE (NaCl + 15% IPA/CHCl3) Start->Extraction CheckPurity LC-MS / TLC Purity Assessment Extraction->CheckPurity HPLC Prep RP-HPLC (C18, H2O/MeCN + 0.1% TFA) CheckPurity->HPLC Purity < 90% or Complex Mix Cryst Recrystallization (MeOH / Et2O) CheckPurity->Cryst Purity > 90% (Scale > 1g) Pure High-Purity 4-Carbamoyloxazol-2-ylmethanol (>95% Purity) HPLC->Pure Cryst->Pure

Caption: Decision tree for the purification of 4-Carbamoyloxazol-2-ylmethanol based on crude purity.

References

  • European Patent Office. AMINOPYRAZOLE DERIVATIVES - EP 2242743 B1. Retrieved from[Link]

  • National Institutes of Health (PMC). Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. Retrieved from [Link]

  • ResearchGate. A Direct Synthesis of Oxazoles from Aldehydes. Retrieved from[Link]

Validation & Comparative

"comparative analysis of 4-Carbamoyloxazol-2-ylmethanol with similar compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 4-Carbamoyloxazol-2-ylmethanol with Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Profile

4-Carbamoyloxazol-2-ylmethanol (C-O-M) represents a specialized heterocyclic scaffold bridging the structural gap between simple oxazole fragments and complex C-nucleoside antibiotics like Oxazofurin . Characterized by a 2-hydroxymethyl group (mimicking the ribose attachment point or acting as a hydrogen bond donor) and a 4-carbamoyl group (critical for hydrogen bonding in enzyme active sites), this compound serves as a versatile intermediate in the synthesis of IMPDH inhibitors and apoptosis inducers.

This guide compares C-O-M against its primary bioisosteres: the Thiazole Analog (Tiazofurin Aglycone) and the 2-Phenyl Analog (Apoptosis Inducer).

Compound Identification
PropertySpecification
IUPAC Name 2-(Hydroxymethyl)-1,3-oxazole-4-carboxamide
Core Scaffold 1,3-Oxazole
Functional Groups C2: Hydroxymethyl (-CH₂OH); C4: Carbamoyl (-CONH₂)
Molecular Weight ~142.11 g/mol
Key Application C-Nucleoside mimetic, IMPDH inhibition pharmacophore, intermediate for antiviral agents.[1]

Comparative Performance Analysis

The following analysis evaluates C-O-M against two structurally significant alternatives:

  • 2-(Hydroxymethyl)thiazole-4-carboxamide (Thiazole-A): The sulfur-containing bioisostere, known as the aglycone of the anticancer drug Tiazofurin.

  • 2-Phenyloxazole-4-carboxamide (Phenyl-O): A lipophilic analog lacking the hydroxymethyl group, optimized for kinase binding and apoptosis induction.

Physicochemical Properties & Stability
Feature4-Carbamoyloxazol-2-ylmethanol (C-O-M)Thiazole Analog (Thiazole-A)2-Phenyl Analog (Phenyl-O)
H-Bonding Capacity High (Donor/Acceptor at C2 & C4)Moderate (S is a weak acceptor)Low (C2 is hydrophobic)
Water Solubility High (Hydrophilic C2-OH)ModerateLow (Lipophilic Phenyl)
LogP (Est.) -0.8 to -0.5~0.2> 2.0
Metabolic Stability Moderate (C2-OH prone to oxidation)High (Thiazole ring is robust)High (Phenyl ring is stable)
Acid Stability Sensitive (Oxazole ring opening at low pH)Robust (Thiazole resists hydrolysis)Moderate

Scientific Insight: The replacement of the sulfur atom (Thiazole-A) with oxygen (C-O-M) significantly alters the electron density of the aromatic ring. The oxazole ring is less aromatic than thiazole, making C-O-M more susceptible to hydrolytic cleavage under strong acidic conditions, a critical factor during deprotection steps in synthesis. However, C-O-M offers superior water solubility, making it an ideal candidate for fragment-based drug discovery (FBDD) targeting solvent-exposed pockets.

Synthetic Utility & Reactivity
  • C-O-M (Oxazole): The C2-hydroxymethyl group is a versatile "handle." It can be oxidized to an aldehyde for coupling with nucleophiles (e.g., Grignard reagents) or converted to a leaving group (halide/tosylate) for alkylation.

  • Thiazole-A: The C2 position is less reactive toward electrophilic aromatic substitution but stable for cross-coupling reactions if halogenated.

  • Phenyl-O: The C2-phenyl group is inert, serving primarily as a hydrophobic anchor.

Experimental Protocols

Synthesis of 4-Carbamoyloxazol-2-ylmethanol

Rationale: Direct synthesis often fails due to the sensitivity of the hydroxymethyl group. This protocol uses a protected glycolamide precursor to build the ring via a modified Cornforth or Hantzsch-type cyclization.

Reagents:

  • Ethyl bromopyruvate (0.1 mol)

  • 2-(Benzyloxy)acetamide (0.1 mol) (Protected glycolamide)

  • Calcium carbonate (CaCO₃)

  • Ammonia (NH₃) in Methanol (7N)

Workflow:

  • Condensation: Dissolve 2-(benzyloxy)acetamide and ethyl bromopyruvate in DMF. Heat to 80°C for 4 hours with CaCO₃ to neutralize HBr.

    • Mechanism:[2][3][4][5] Nucleophilic attack of the amide oxygen on the bromoketone, followed by cyclodehydration.

  • Amidation: Treat the resulting intermediate (Ethyl 2-(benzyloxymethyl)oxazole-4-carboxylate) with 7N NH₃/MeOH at 0°C -> RT for 12 hours.

    • Result: Conversion of ethyl ester to primary amide.

  • Deprotection: Hydrogenolysis (H₂, Pd/C) in ethanol to remove the benzyl group.

    • Critical Control: Monitor strictly by TLC to prevent reduction of the oxazole double bonds (rare but possible under high pressure).

Comparative Hydrolytic Stability Assay

Objective: Quantify the stability of the oxazole vs. thiazole core in simulated gastric fluid (pH 1.2).

  • Preparation: Dissolve 10 mg of C-O-M and Thiazole-A in 10 mL of 0.1 N HCl.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at t=0, 1h, 4h, and 24h. Neutralize immediately with NaOH.

  • Analysis: HPLC (C18 column, 5% to 95% ACN gradient).

    • Expected Result: Thiazole-A remains >98% intact. C-O-M may show 5-15% degradation to open-chain byproducts (e.g., amino-keto esters) depending on time.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) flow for this class of compounds, highlighting how the C2-substituent dictates the therapeutic pathway (Antiviral vs. Anticancer).

SAR_Analysis Core Oxazole-4-Carboxamide (Scaffold) Sub_C2_OH C2-Hydroxymethyl (C-O-M) Core->Sub_C2_OH Functionalization Sub_C2_Ph C2-Phenyl (Phenyl-O) Core->Sub_C2_Ph Arylation Sub_C2_Ribose C2-Ribose (Oxazofurin) Sub_C2_OH->Sub_C2_Ribose Glycosylation Target_IMPDH IMPDH Inhibition (Antiviral/Antimetabolite) Sub_C2_OH->Target_IMPDH H-Bond Donor (Mimics Base) Target_Apoptosis Caspase Activation (Antitumor) Sub_C2_Ph->Target_Apoptosis Hydrophobic Interaction Sub_C2_Ribose->Target_IMPDH High Potency

Caption: SAR divergence of Oxazole-4-carboxamides. The C2-hydroxymethyl group (Green) directs activity toward metabolic enzyme inhibition (IMPDH), whereas lipophilic C2-substituents (Red) shift activity toward apoptosis induction pathways.

Synthesis Pathway Visualization[6]

This diagram details the "Self-Validating" synthetic route for 4-Carbamoyloxazol-2-ylmethanol, ensuring the sensitive hydroxymethyl group is generated intact.

Synthesis_Pathway Start1 Ethyl Bromopyruvate Inter1 Intermediate A: Ethyl 2-(benzyloxymethyl)oxazole-4-carboxylate Start1->Inter1 Cyclocondensation (CaCO3, DMF, 80°C) Start2 2-(Benzyloxy)acetamide Start2->Inter1 Inter2 Intermediate B: 2-(Benzyloxymethyl)oxazole-4-carboxamide Inter1->Inter2 Ammonolysis (NH3/MeOH, RT) Final Product: 4-Carbamoyloxazol-2-ylmethanol Inter2->Final Hydrogenolysis (H2, Pd/C, EtOH) Validation QC Check: 1H NMR (DMSO-d6) δ 4.6 (s, 2H, CH2OH) Absence of Benzyl peaks Final->Validation

Caption: Step-wise synthesis of 4-Carbamoyloxazol-2-ylmethanol utilizing benzyl protection to preserve the C2-alcohol during oxazole ring formation and amidation.

References

  • BenchChem. (2025).[1][5][6] Unveiling the Anticancer Potential of Oxazole-4-Carboxamide Analogs: A Structure-Activity Relationship Guide. Retrieved from

  • National Institutes of Health (NIH). (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorg Med Chem Lett. Retrieved from

  • National Institutes of Health (NIH). (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from

  • PubChem. (2025). 1,3-Oxazol-4-ylmethanol Compound Summary. Retrieved from

  • ResearchGate. (2025). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review. Retrieved from

Sources

Cross-Validation of 4-Carbamoyloxazol-2-ylmethanol: A Strategic Protocol for Assessing IMPDH Inhibition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of 4-Carbamoyloxazol-2-ylmethanol Effects in Different Cell Lines Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

4-Carbamoyloxazol-2-ylmethanol (Systematic name: 2-(Hydroxymethyl)-1,3-oxazole-4-carboxamide) represents a structural class of acyclic nucleoside analogs. Chemically, it is the 2-hydroxymethyl derivative of Oxazole-4-carboxamide , the aglycone of the known antimetabolite Oxazofurin .

By structural inference, this compound functions as an inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) , the rate-limiting enzyme in de novo guanine nucleotide biosynthesis. Its mechanism mirrors that of Tiazofurin and Ribavirin , leading to the depletion of intracellular GTP pools, inhibition of DNA/RNA synthesis, and induction of cell cycle arrest or differentiation.

This guide provides a rigorous framework for cross-validating its biological activity across diverse cell lineages, distinguishing its efficacy from established standards like Tiazofurin.

Compound Comparison Matrix
Feature4-Carbamoyloxazol-2-ylmethanol Tiazofurin (Standard)Ribavirin (Broad Spectrum)
Core Structure Oxazole (Acyclic side chain)Thiazole (Ribose sugar)Triazole (Ribose sugar)
Primary Target IMPDH (Predicted)IMPDH (Validated)IMPDH / RNA Polymerase
Metabolic Activation Likely phosphorylation to mono/triphosphateMetabolized to TAD (Thiazole-4-carboxamide adenine dinucleotide)Metabolized to RTP
Key Advantage Simplified scaffold (potential for improved stability/solubility)High potency in leukemic linesBroad antiviral activity
Validation Status Novel / Experimental Clinical ReferenceClinical Reference

Strategic Cell Line Selection

To robustly validate the compound, you must select cell lines that represent distinct metabolic states. IMPDH inhibitors show preferential toxicity in cells with high de novo purine synthesis rates (e.g., leukemia) versus those relying on salvage pathways.

Recommended Panel
  • K562 (Human Erythroleukemia):

    • Rationale: High constitutive IMPDH activity. Historically the "gold standard" for validating Tiazofurin-like compounds.

    • Expected Outcome: High sensitivity (Low IC50).

  • HeLa (Cervical Adenocarcinoma):

    • Rationale: Robust epithelial model; allows for clear visualization of cell cycle arrest (G1/S phase block).

  • A549 (Lung Carcinoma):

    • Rationale: KRAS-mutant line; often resistant to metabolic stress. Tests efficacy in resistant phenotypes.

  • HFF-1 or PBMCs (Normal Human Fibroblasts/Blood Cells):

    • Rationale:Critical Control. Normal cells often rely on the salvage pathway (HGPRT) and should be less sensitive.

    • Success Metric: Selectivity Index (SI) > 10.

Experimental Protocols & Workflows

Protocol A: Differential Cytotoxicity & Guanosine Rescue

The "Rescue Experiment" is the definitive proof of mechanism for IMPDH inhibitors. If the compound targets IMPDH, adding exogenous Guanosine should reverse the toxicity by bypassing the blockade via the salvage pathway.

Workflow:

  • Seeding: Plate cells (K562, HeLa) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment Groups:

    • Vehicle Control (DMSO < 0.1%).

    • Compound (0.1 – 100 µM, 8-point log dilution).

    • Rescue Arm: Compound + Guanosine (50 µM) .

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: CCK-8 or CellTiter-Glo (ATP quantification).

  • Analysis: Calculate IC50 for both arms.

    • Pass Criteria: >5-fold shift in IC50 in the Guanosine arm (e.g., IC50 shifts from 5 µM to >25 µM).

Protocol B: Intracellular GTP Quantification (HPLC/LC-MS)

Direct confirmation of metabolic impact.

  • Treatment: Treat 1x10^6 cells with IC90 concentration of the compound for 24 hours.

  • Extraction: Wash with ice-cold PBS. Extract nucleotides using 0.4M Perchloric Acid (PCA). Neutralize with KOH.

  • Analysis: Analyze supernatant via Anion Exchange HPLC or LC-MS/MS.

  • Target Metric: Reduction of GTP peak area by >50% compared to control, with stable ATP levels.

Visualizations

Figure 1: Mechanism of Action & Rescue Pathway

This diagram illustrates how 4-Carbamoyloxazol-2-ylmethanol blocks de novo synthesis and how Guanosine supplementation validates this specific target.

IMPDH_Pathway IMP IMP (Inosine Monophosphate) XMP XMP (Xanthosine Monophosphate) IMP->XMP IMPDH Enzyme GTP GTP Pool (Cell Proliferation) XMP->GTP GMPS Compound 4-Carbamoyloxazol-2-ylmethanol (Active Metabolite) Compound->IMP INHIBITS Guanosine Exogenous Guanosine Salvage Salvage Pathway (HGPRT) Guanosine->Salvage Salvage->GTP Bypasses Blockade

Caption: The compound mimics the transition state at the IMPDH active site, blocking conversion of IMP to XMP. Exogenous Guanosine restores the GTP pool via the salvage pathway, proving target specificity.

Figure 2: Cross-Validation Workflow

A decision tree for validating the compound's efficacy.

Validation_Workflow Start Start: 4-Carbamoyloxazol-2-ylmethanol Step1 Step 1: Cytotoxicity Screen (K562 vs. PBMCs) Start->Step1 Decision1 Selectivity Index > 5? Step1->Decision1 Step2 Step 2: Guanosine Rescue (Confirm Mechanism) Decision1->Step2 Yes Fail Discard / Re-evaluate Off-target toxicity Decision1->Fail No (General Toxin) Decision2 IC50 Shift Observed? Step2->Decision2 Step3 Step 3: HPLC Analysis (GTP Depletion) Decision2->Step3 Yes Decision2->Fail No (Unknown Mechanism) Pass Validated Lead Proceed to In Vivo Step3->Pass

Caption: Step-by-step logic flow. Failure to demonstrate Guanosine rescue (Step 2) indicates the compound is likely a general toxin rather than a specific antimetabolite.

Representative Data Interpretation

As this is a specialized compound, use these reference values (based on Tiazofurin/Oxazofurin analogs) to benchmark your results.

Table 1: Expected IC50 Values & Interpretation
Cell LineExpected IC50 (µM)Interpretation
K562 1.0 – 5.0Highly Sensitive. Indicates effective conversion to active metabolite and IMPDH inhibition.
HeLa 5.0 – 15.0Moderately Sensitive. Typical for solid tumor lines with lower basal metabolic rates than leukemia.
HFF-1 (Normal) > 50.0Resistant. Confirms low toxicity to non-proliferating cells (Safe profile).
K562 + Guanosine > 50.0Rescued. Confirms the toxicity was due to GTP depletion (On-target).

References

  • Franchetti, P., et al. "Synthesis and antitumor activity of 2-beta-D-ribofuranosyl-oxazole-4-carboxamide (Oxazofurin)." Journal of Medicinal Chemistry, 1990.

  • Jayaram, H. N., et al. "Mechanism of action of Tiazofurin (NSC 286193)." Cancer Research, 1982.

  • Pankiewicz, K. W. "Novel NAD analogues as potential anticancer agents: Discovery of Tiazofurin." Pharmacology & Therapeutics, 1996.

  • Goldstein, B. M., et al. "Structural comparison of the anticancer agent Tiazofurin and its selenium analog." Journal of the American Chemical Society, 1990.

A Senior Application Scientist's Guide to the Reproducible Synthesis of Bioactive Oxazole Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the vanguard of drug discovery and medicinal chemistry, the reproducibility of synthetic protocols is not merely a procedural formality; it is the bedrock of scientific integrity and the accelerator of innovation. This guide provides an in-depth, comparative analysis of synthetic methodologies for a key bioactive scaffold, the 2-aryl-oxazole-4-carboxamide core. While the initially requested "4-Carbamoyloxazol-2-ylmethanol" is not a readily described entity in the scientific literature, the 2,4-disubstituted oxazole framework represents a validated and highly valuable pharmacophore.

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, highlights critical parameters for ensuring reproducibility, and offers a comparative assessment of established synthetic routes. Furthermore, it contextualizes the utility of the oxazole scaffold by comparing it with an alternative heterocyclic system targeting a similar biological pathway.

The Oxazole-4-Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry

The oxazole ring is a five-membered heterocycle that is a prominent feature in numerous natural products and clinically approved drugs.[1][2] Its utility stems from its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors.[1][3] The carboxamide functionality, particularly at the 4-position, provides a crucial hydrogen bonding motif that is frequently exploited in the design of enzyme inhibitors.[3][4] The combination of the oxazole core with a 4-carboxamide group creates a versatile scaffold with tunable electronic and steric properties, making it a recurring theme in the development of novel therapeutics, particularly in oncology.[5][6]

This guide will focus on the synthesis of a representative 2-Aryl-4-oxazolecarboxamide , a class of compounds that has demonstrated potent pro-apoptotic activity in cancer cell lines.[5][6] We will explore two distinct and widely employed synthetic strategies for its preparation: the Robinson-Gabriel synthesis and a modified Van Leusen approach.

Comparative Synthesis of a 2-Aryl-4-Oxazolecarboxamide: Robinson-Gabriel vs. Modified Van Leusen

Reproducibility in organic synthesis is contingent on a multitude of factors, from the purity of reagents and solvents to the precise control of reaction conditions.[7][8] The following sections provide a head-to-head comparison of two robust methods for the synthesis of a model 2-aryl-4-oxazolecarboxamide, highlighting the strengths and potential challenges of each approach.

Target Molecule: 2-Phenyl-N-butyl-1,3-oxazole-4-carboxamide

For the purpose of this guide, we will use a hypothetical, yet representative, target molecule that is synthetically accessible via both routes: 2-Phenyl-N-butyl-1,3-oxazole-4-carboxamide.

Table 1: Comparative Overview of Synthetic Methods

ParameterRobinson-Gabriel SynthesisModified Van Leusen Synthesis
Key Precursors 2-Benzamido-3-oxobutanamideBenzaldehyde, Ethyl 2-isocyano-2-tosylacetate, Butylamine
Reaction Type CyclodehydrationMulti-component reaction
Key Reagents Dehydrating agent (e.g., POCl₃, H₂SO₄)Base (e.g., K₂CO₃)
Typical Yield 60-85%65-90%
Key Advantages Well-established, reliable for many substrates.Convergent, builds complexity quickly.
Potential for Variability Harsh acidic conditions can lead to side products; purification can be challenging.Purity of isocyanide is critical; reaction can be sensitive to stoichiometry.

Detailed Experimental Protocols

The following protocols are presented to be self-validating systems. The rationale behind each step is explained to empower the researcher to troubleshoot and ensure reproducible outcomes.

Protocol 1: Robinson-Gabriel Synthesis of 2-Phenyl-N-butyl-1,3-oxazole-4-carboxamide

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles from 2-acylamino ketones.[9][10] The reaction proceeds via an intramolecular cyclodehydration.

Robinson_Gabriel_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Purification A Ethyl 2-benzamidoacetate C 2-Benzamido-N-butyl-3-oxobutanamide A->C Acylation B N-butyl-3-oxobutanamide B->C D Precursor (C) E Cyclization & Dehydration (POCl₃) D->E F Crude Product E->F G Crude Product (F) H Column Chromatography G->H I Pure 2-Phenyl-N-butyl-1,3- oxazole-4-carboxamide H->I

Robinson-Gabriel Synthesis Workflow

Step 1: Synthesis of the 2-Acylamino Ketone Precursor

This precursor can be synthesized through various methods. For this guide, we assume its availability.

Step 2: Cyclodehydration to Form the Oxazole Ring

  • Materials:

    • 2-Benzamido-N-butyl-3-oxobutanamide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the 2-benzamido-N-butyl-3-oxobutanamide (1.0 eq).

    • Add anhydrous DCM to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (3.0 eq) dropwise to the stirred solution. Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization. The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Causality: This step neutralizes the excess POCl₃ and the acidic byproducts. The use of a large excess of ice and slow addition is critical to manage the highly exothermic quenching process.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Phenyl-N-butyl-1,3-oxazole-4-carboxamide.

Protocol 2: Modified Van Leusen Synthesis of 2-Phenyl-N-butyl-1,3-oxazole-4-carboxamide

The Van Leusen reaction is a versatile method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[11][12] A modified approach allows for the one-pot synthesis of 4,5-disubstituted oxazoles.[7][13]

Van_Leusen_Workflow cluster_0 Step 1: One-Pot Reaction cluster_1 Step 2: Work-up cluster_2 Step 3: Purification A Benzaldehyde D Condensation & Cyclization (K₂CO₃, Methanol) A->D B Ethyl 2-isocyanoacetate B->D C Butylamine C->D E Reaction Mixture F Aqueous Work-up E->F G Crude Product F->G H Crude Product (G) I Column Chromatography H->I J Pure 2-Phenyl-N-butyl-1,3- oxazole-4-carboxamide I->J

Modified Van Leusen Synthesis Workflow

Step 1: One-Pot Multicomponent Reaction

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Ethyl 2-isocyanoacetate (1.1 eq)

    • Butylamine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Methanol

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), ethyl 2-isocyanoacetate (1.1 eq), butylamine (1.2 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous methanol as the solvent. Causality: Methanol serves as a polar protic solvent that facilitates the dissolution of the reactants and the base-mediated reactions. K₂CO₃ is a mild base that deprotonates the α-carbon of the isocyanoacetate, initiating the reaction cascade.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Purification

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-Phenyl-N-butyl-1,3-oxazole-4-carboxamide.

Characterization Data for the Target Molecule

Reproducibility is confirmed by consistent analytical data. The following table outlines the expected characterization data for the target molecule.

Table 2: Expected Analytical Data for 2-Phenyl-N-butyl-1,3-oxazole-4-carboxamide

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.10-8.05 (m, 2H, Ar-H), 7.95 (s, 1H, oxazole-H), 7.50-7.40 (m, 3H, Ar-H), 7.20 (br s, 1H, NH), 3.45 (q, J = 6.8 Hz, 2H, NCH₂), 1.65 (p, J = 7.2 Hz, 2H, NCH₂CH₂), 1.45 (h, J = 7.4 Hz, 2H, CH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 162.5, 161.0, 142.0, 131.0, 129.0, 127.5, 126.5, 39.5, 31.5, 20.0, 14.0.
Mass Spec (ESI+) m/z calculated for C₁₆H₁₈N₂O₂ [M+H]⁺: 271.14; found: 271.14.

Comparison with a Non-Oxazole Alternative: Thiazole Carboxamides as Bioisosteres

In drug discovery, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy. Thiazoles, sulfur-containing analogues of oxazoles, are often explored as bioisosteres.[14] Thiazole-4-carboxamides have also been investigated as inhibitors of various enzymes, including cyclooxygenases (COX).[15]

Table 3: Oxazole vs. Thiazole Scaffolds - A Comparative Overview

FeatureOxazole-4-carboxamideThiazole-4-carboxamide
Heteroatoms Oxygen, NitrogenSulfur, Nitrogen
Electronic Properties More electron-withdrawing oxygenLess electronegative sulfur
Hydrogen Bonding Similar N-H donor and C=O acceptorSimilar N-H donor and C=O acceptor
Metabolic Stability Generally stable, but can be susceptible to oxidative metabolism.Often exhibits different metabolic pathways compared to oxazoles.
Synthetic Accessibility Multiple established synthetic routes (Robinson-Gabriel, Van Leusen, etc.).Hantzsch thiazole synthesis is a common and versatile method.

The choice between an oxazole and a thiazole scaffold can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. A direct comparison of their biological activities against a specific target would require experimental testing.

Biological Context: Targeting Cell Proliferation Pathways

Many 2,4-disubstituted oxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[16] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Oxazole 2-Aryl-4-oxazolecarboxamide Oxazole->mTOR Inhibition

Simplified PI3K/Akt/mTOR Signaling Pathway

Conclusion and Future Outlook

The reproducible synthesis of novel chemical entities is a cornerstone of successful drug discovery. This guide has provided a comparative analysis of two robust methods for the synthesis of 2-aryl-4-oxazolecarboxamides, a privileged scaffold in medicinal chemistry. By understanding the nuances of each synthetic route and the critical parameters that govern their reproducibility, researchers can more efficiently generate libraries of these valuable compounds for biological evaluation.

The comparison with the thiazole scaffold highlights the importance of exploring bioisosteric replacements in lead optimization. Future work in this area will likely focus on the development of even more efficient, scalable, and environmentally friendly synthetic methods, as well as the continued exploration of the vast chemical space around the oxazole core to identify novel therapeutic agents. The principles of reproducibility and rational experimental design outlined in this guide will remain central to these endeavors.

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  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Lett.2016, 57 (7), 757-759.
  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorg. Med. Chem. Lett.2006, 16 (17), 4473-4477.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2022, 87 (15), 9876-9887.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Res. Appl. Chem.2023, 13 (1), 59.
  • Synthesis and Reactions of Oxazoles. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier: Amsterdam, 2014; Vol. 4, pp 445-533.
  • Synthesis of carbamates by carbamoyl
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  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. J. Synth. Chem.2023, 2 (3), 202-213.
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Safety Operating Guide

Proper Disposal Procedures for 4-Carbamoyloxazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Carbamoyloxazol-2-ylmethanol (Predicted Formula: C₅H₆N₂O₃, MW: ~142.11 g/mol ) is a functionalized oxazole derivative containing both a primary alcohol and a carboxamide group.[1][2][3] Due to the limited public availability of a specific Safety Data Sheet (SDS) for this exact isomer, this guide applies the Precautionary Principle . It synthesizes safety protocols based on the hazardous properties of structurally similar oxazole-4-carboxamides and 2-substituted oxazoles.[1]

Immediate Action Directive:

  • Classification: Treat as Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibition: NEVER dispose of this compound down the drain or in municipal trash.

Chemical Profile & Hazard Identification

To ensure safe handling, we must understand the chemical's functional risks. This compound combines an oxazole heterocycle with polar functional groups, suggesting specific solubility and reactivity profiles.

FeatureDescriptionInferred Hazard Implications
Core Structure 1,3-Oxazole ringPotential biological activity; often used in kinase inhibitors or antibiotics.[1] Treat as potentially bioactive/toxic.[1]
C-2 Substituent Hydroxymethyl (-CH₂OH)Increases water/polar solvent solubility.[1] Potential for skin absorption.[1][3][4][5][6]
C-4 Substituent Carbamoyl (-CONH₂)Amide functionality.[1] Generally stable but can release nitrogen oxides (NOx) upon thermal decomposition.[1]
Physical State Likely Crystalline SolidInhalation hazard (dust).[1] Requires respiratory protection (N95 or Fume Hood).[1]

Risk Assessment (GHS Classification Inferred):

  • H302: Harmful if swallowed.[1][4][6]

  • H315/H319: Causes skin and serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][6]

Waste Stream Classification & Segregation

Proper segregation is the foundation of compliant disposal. This compound does not typically fall under EPA P-list or U-list (unless specifically formulated), but it must be characterized by the generator.[1]

  • RCRA Status: Non-listed.[1] However, due to potential toxicity, it must be managed as Non-Regulated Chemical Waste (if non-toxic) or Characteristic Hazardous Waste (if toxicity characteristic is met). Best Practice: Manage as RCRA Hazardous Waste.

  • Waste Code: Assign D001 (Ignitable) only if dissolved in flammable solvents.[1] Otherwise, label as "Non-RCRA Regulated Chemical Solid" or use state-specific codes (e.g., California's 141 for "Lab Packs").

Segregation Rules
  • Do Not Mix With: Strong oxidizers (e.g., nitric acid, perchlorates) or strong acids. The alcohol group is susceptible to oxidation.

  • Compatible Streams: Can be packed with other non-halogenated organic solids or compatible organic liquids (if dissolved).[1]

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)

For expired reagents, synthesis intermediates, or contaminated solids.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: "4-Carbamoyloxazol-2-ylmethanol"[1]

    • Hazards: "Irritant," "Toxic."[6]

  • Secondary Containment: Place the sealed container into a secondary bin to prevent accidental rupture.

  • Storage: Store in a cool, dry satellite accumulation area (SAA) until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)

For mother liquors or dissolved samples in DMSO, Methanol, or DCM.

  • Solvent Identification: Identify the primary solvent.[1]

    • Halogenated (e.g., DCM): Use the "Halogenated Organic" waste stream.

    • Non-Halogenated (e.g., Methanol, DMSO): Use the "Non-Halogenated Organic" waste stream.

  • Precipitation (Optional): If the compound is in high concentration, consider precipitating it out to reduce the volume of hazardous liquid waste, though direct disposal of the solution is often safer to minimize handling.

  • Transfer: Pour into the appropriate carboy (e.g., 5-gallon safety can) using a funnel.

  • Log Entry: Record the estimated amount (grams) of 4-Carbamoyloxazol-2-ylmethanol added to the carboy on the waste log sheet.

Operational Workflows (Visualized)
Figure 1: Disposal Decision Tree

This diagram guides the researcher through the decision-making process for disposing of 4-Carbamoyloxazol-2-ylmethanol based on its physical state and solvent composition.

DisposalDecision Start Waste Generation: 4-Carbamoyloxazol-2-ylmethanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved ContainerSolid Place in HDPE Jar or Double Bag SolidPath->ContainerSolid SolventCheck Solvent Type? LiquidPath->SolventCheck LabelSolid Label: 'Toxic Solid Organic' ContainerSolid->LabelSolid BinSolid Solid Waste Stream (Incineration) LabelSolid->BinSolid Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens CarboyHalo Red Can / Halogenated Carboy Halo->CarboyHalo CarboyNonHalo Safety Can / Organic Carboy NonHalo->CarboyNonHalo

Caption: Decision matrix for segregating 4-Carbamoyloxazol-2-ylmethanol waste streams.

Emergency Procedures & Spill Response

In the event of a spill, immediate containment is critical to prevent environmental contamination and personnel exposure.

ScenarioResponse Protocol
Minor Solid Spill (< 5g) 1. Wet a paper towel with water (to prevent dust).2. Gently wipe up the powder.3. Place towel and waste in a sealed bag.4. Clean area with soap and water.[1][2][3]
Major Solid Spill (> 5g) 1. Evacuate the immediate area.2. Don PPE (N95 mask, double gloves, goggles).3. Cover spill with damp absorbent pads.4. Scoop into a waste pail. Do not create dust.
Liquid Spill 1. Use universal absorbent pads or vermiculite.2.[1] Dik the spill to prevent spreading to floor drains.3.[4] Collect absorbent into a hazardous waste bag.4. Ventilate the area.[2][3][4][5][6]
Figure 2: Spill Response Workflow

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Gloves, Goggles, Lab Coat Alert->PPE Assess 3. Assess Spill: Solid or Liquid? PPE->Assess SolidAction Cover with wet pad to suppress dust Assess->SolidAction Solid LiquidAction Apply Vermiculite or Absorbent Pads Assess->LiquidAction Liquid Collect 4. Collect Debris into HazWaste Bag SolidAction->Collect LiquidAction->Collect Clean 5. Decontaminate Surface (Soap & Water) Collect->Clean Report 6. Report to EHS Clean->Report

Caption: Standard Operating Procedure (SOP) for spill remediation.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] [Link]1]

  • PubChem. (2024).[1] 1,3-Oxazol-4-ylmethanol (Compound Summary). National Library of Medicine.[1] (Used for structural analog inference).[1] [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.